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  • Product: 2-acetamido-3-(2-methylphenyl)propanoic Acid
  • CAS: 5463-90-1

Core Science & Biosynthesis

Foundational

Structural properties and stereochemistry of 2-acetamido-3-(2-methylphenyl)propanoic acid

Title: Structural Properties, Stereochemistry, and Peptidomimetic Applications of 2-Acetamido-3-(2-methylphenyl)propanoic Acid Executive Summary The rational design of therapeutic peptides frequently relies on the incorp...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Properties, Stereochemistry, and Peptidomimetic Applications of 2-Acetamido-3-(2-methylphenyl)propanoic Acid

Executive Summary

The rational design of therapeutic peptides frequently relies on the incorporation of non-canonical amino acids (NCAAs) to probe bioactive conformations, enhance proteolytic stability, and drive receptor subtype selectivity[1]. 2-Acetamido-3-(2-methylphenyl)propanoic acid —commonly referred to as N-acetyl-2-methylphenylalanine or N-Ac-o-MePhe-OH—serves as a premier sterically constrained building block in this domain. By introducing a methyl group at the ortho-position of the phenyl ring, the conformational topography of the amino acid side chain is fundamentally altered. This whitepaper provides an in-depth analysis of the structural dynamics, stereochemical resolution protocols, and pharmacological utility of N-Ac-o-MePhe-OH.

Molecular Architecture and Steric Topography

The structural framework of N-Ac-o-MePhe-OH consists of a propanoic acid backbone with an acetamido group at the chiral C α (C2) position and an ortho-tolyl group at the C β (C3) position. The N-acetyl cap is not merely a synthetic protecting group; it acts as a precise mimic of the N-terminal peptide bond, allowing researchers to evaluate local hydrogen bonding and steric clashes in isolated monomeric models.

The defining feature of this molecule is the steric bulk of the ortho-methyl group . In canonical phenylalanine, the phenyl ring can freely rotate around the C β –C γ bond ( χ2​ dihedral angle), and the side chain can sample all three staggered χ1​ rotamers (gauche(+), gauche(-), and trans) with relatively low energy barriers[2].

Upon ortho-methyl substitution, the steric radius of the aromatic system expands significantly. This creates a severe steric clash between the o-methyl group and the peptide backbone (specifically the acetamido carbonyl or amide NH). Consequently:

  • χ2​ Restriction: The rotation of the aromatic ring becomes highly hindered, essentially locking the ring into specific orthogonal orientations relative to the C α –C β bond.

  • χ1​ Bias: The steric repulsion heavily penalizes certain rotamers (frequently the gauche(-) conformation in L-amino acids), forcing the side chain into a restricted conformational space[3].

G A N-Ac-o-MePhe-OH (Free Rotation State) B Steric Clash: o-Methyl vs. Acetamido A->B Thermal Energy C Restricted χ1 / χ2 Dihedral Angles B->C Energy Barrier >15 kcal/mol D Favored Rotamers (e.g., trans, gauche+) C->D Energy Minimum E Disfavored Rotamer (e.g., gauche-) C->E Steric Repulsion

Figure 1: Steric clash pathways leading to restricted rotameric populations in N-Ac-o-MePhe-OH.

Stereochemistry and Enzymatic Resolution Protocols

N-Ac-o-MePhe-OH possesses a single stereocenter at C2, yielding (R)- and (S)-enantiomers (corresponding to D- and L- configurations, respectively). Because the spatial trajectory of the aromatic side chain dictates receptor binding, enantiomeric purity is an absolute requirement for peptidomimetic synthesis[4].

While asymmetric synthesis via chiral auxiliaries (e.g., camphor-based iminolactones) is possible[4], the most scalable and self-validating method to obtain enantiopure o-methylphenylalanine is the enzymatic kinetic resolution of the racemic N-acetyl derivative using Aminoacylase I.

Standard Operating Procedure: Enzymatic Kinetic Resolution

Rationale: Aminoacylase I (EC 3.5.1.14) from Aspergillus oryzae exhibits strict stereospecificity. It exclusively hydrolyzes the amide bond of the L-enantiomer of N-acyl amino acids, leaving the D-enantiomer completely unreacted. This binary outcome ensures high enantiomeric excess (ee > 99%).

Step 1: Substrate Solubilization

  • Suspend 50 mmol of racemic N-Ac-o-MePhe-OH in 200 mL of 0.1 M sodium phosphate buffer.

  • Carefully titrate with 1 M NaOH until the substrate is fully dissolved and the pH stabilizes at 7.5 (the optimal pH for Aminoacylase I).

Step 2: Biocatalytic Cleavage

  • Add 50 mg of lyophilized Aminoacylase I powder to the solution.

  • Critical Parameter: Add 0.5 mM CoCl 2​ . Cobalt ions act as an essential cofactor, significantly enhancing the thermal stability and catalytic turnover of the enzyme.

  • Incubate the mixture at 37°C for 48 hours under gentle orbital shaking (150 rpm) to prevent mechanical denaturation of the protein.

Step 3: Reaction Quenching & Phase Separation

  • Quench the reaction by acidifying the mixture to pH 2.0 using 6 M HCl.

  • Causality: Acidification protonates the carboxylic acid of the unreacted D-N-Ac-o-MePhe-OH, rendering it highly lipophilic. The cleaved L-o-MePhe becomes a water-soluble hydrochloride salt.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

Step 4: Product Isolation

  • Organic Phase (D-enantiomer): Dry over anhydrous MgSO 4​ , filter, and evaporate the solvent under reduced pressure to yield crude D-N-Ac-o-MePhe-OH. Recrystallize from an ethanol/water gradient.

  • Aqueous Phase (L-enantiomer): Adjust the aqueous phase to pH 6.0 (the approximate isoelectric point of the free amino acid) using dilute NaOH. The free L-o-methylphenylalanine will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum.

G Racemic Racemic (D/L) N-Ac-o-MePhe-OH Enzyme Aminoacylase I (pH 7.5, 37°C, Co2+) Racemic->Enzyme Split Enzyme->Split L_Amino L-o-MePhe (Deacetylated, Aqueous Phase) Split->L_Amino Stereoselective Hydrolysis D_NAc D-N-Ac-o-MePhe-OH (Intact, Organic Phase) Split->D_NAc Unreactive

Figure 2: Enzymatic kinetic resolution workflow of racemic N-Ac-o-MePhe-OH using Aminoacylase I.

Applications in Peptidomimetics and Drug Discovery

The primary utility of o-methylphenylalanine lies in the "rotamer scan" methodology. When a native phenylalanine residue in a biologically active peptide is replaced with o-MePhe, the peptide is forced into a restricted conformational subset[5].

If the modified peptide retains its biological activity, it provides definitive proof that the receptor accommodates (and likely prefers) the specific rotamer dictated by the o-methyl steric clash. Conversely, a loss of activity indicates that the required bioactive conformation is sterically blocked. This has been extensively utilized in the study of opioid receptor ligands and somatostatin analogs (e.g., Octreotide/Sandostatin)[2][5]. For instance, restricting the phenylalanine residue in cyclic opioid peptides using o-methyl substitution has been shown to heavily influence the selectivity between μ

  • and δ -opioid receptors by locking the aromatic pharmacophore into a μ -preferring orientation[5].

Table 1: Comparative Properties of Canonical vs. o-Methylated Phenylalanine

Property / ParameterCanonical Phenylalanine (Phe)o-Methylphenylalanine (o-MePhe)Causality / Mechanism
χ1​ Rotamer Distribution Broad (gauche+, gauche-, trans)Highly restricted (favors trans/gauche+)Steric clash between the o-methyl group and the peptide backbone[3].
Aromatic Ring Rotation ( χ2​ ) Free rotationSeverely hinderedIncreased van der Waals radius of the ortho-substituent.
Proteolytic Stability Susceptible to chymotrypsinHighly resistantSteric shielding prevents the enzyme from accessing the cleavage site.
Receptor Selectivity Broad (e.g., mixed μ / δ affinity)Often shifts to high subtype selectivityLocks the aromatic pharmacophore into a specific spatial trajectory[5].
Hydrophobicity (LogP) BaselineIncreased (+ ~0.5 units)Addition of the lipophilic methyl moiety enhances membrane permeability.

Conclusion

2-Acetamido-3-(2-methylphenyl)propanoic acid is a powerful tool in the arsenal of modern drug development. By leveraging the predictable steric clashes induced by the ortho-methyl group, researchers can map the hydrophobic binding pockets of complex receptors and engineer peptidomimetics with superior proteolytic stability and target selectivity. The integration of robust enzymatic resolution protocols ensures that these sterically demanding NCAAs can be produced with the absolute stereochemical purity required for clinical translation.

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Exploratory

A Technical Guide to the Physicochemical Characteristics of 2-Acetamido-3-(2-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-acet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-acetamido-3-(2-methylphenyl)propanoic acid, a derivative of the amino acid phenylalanine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly N-acetyl-L-phenylalanine and other substituted propanoic acids, to project its likely properties and analytical behavior. This document is intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science by providing a foundational understanding of this compound's structure, properties, and the methodologies for its characterization.

Introduction

2-Acetamido-3-(2-methylphenyl)propanoic acid, also known as N-acetyl-2-methyl-phenylalanine, belongs to the class of N-acetylated amino acids. The introduction of an acetyl group to the amine of an amino acid and a methyl group to the phenyl ring can significantly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability. These modifications are of great interest in drug development, where they can be used to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule. Aryl-propionic acid derivatives, a broader class to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory and analgesic properties. This guide will delve into the anticipated characteristics of this specific compound, providing a framework for its synthesis, analysis, and potential applications.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and key identifiers.

Chemical Structure

The structure of 2-acetamido-3-(2-methylphenyl)propanoic acid consists of a propanoic acid backbone, an acetamido group at the alpha-carbon, and a 2-methylphenyl (o-tolyl) group attached to the beta-carbon.

Diagram: Molecular Structure of 2-acetamido-3-(2-methylphenyl)propanoic acid

A 2D representation of the molecular structure.

Nomenclature and Identifiers

A consistent and accurate naming convention is crucial for database searches and scientific communication.

IdentifierValueSource
IUPAC Name 2-acetamido-3-(2-methylphenyl)propanoic acid-
Common Names N-acetyl-2-methyl-phenylalanine, N-acetyl-o-methylphenylalanine-
Molecular Formula C₁₂H₁₅NO₃-
Molecular Weight 221.25 g/mol -
CAS Number Not readily available in searched databases. A CAS number for the (R)-enantiomer of the unacetylated amino acid, (R)-2-amino-3-(o-tolyl)propanoic acid, is 80126-54-1.

Predicted Physicochemical Properties

The following properties are predicted based on the general characteristics of N-acetylated amino acids and related substituted propanoic acids.

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Appearance White to off-white crystalline solid.N-acetylated amino acids are typically crystalline solids.[1]
Melting Point Likely in the range of 100-200 °C, with potential decomposition.N-acetyl-L-methionine has a melting point of 103-106 °C.[2] N-acetylated amino acids often melt with decomposition.[1][3]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and formic acid.[4][5]The acetyl group increases lipophilicity compared to the parent amino acid. N-acetyl amino acid amides show good solubility in organic acids and alcohols.[4][5]
pKa The carboxylic acid group is expected to have a pKa in the range of 3-5.This is typical for the carboxylic acid moiety in amino acid derivatives.
LogP Expected to be higher than N-acetyl-L-phenylalanine due to the additional methyl group.The methyl group will increase the hydrophobicity of the molecule.

Synthesis and Purification

The synthesis of 2-acetamido-3-(2-methylphenyl)propanoic acid would likely follow established methods for the N-acetylation of amino acids.

Synthetic Pathway

A common method for the synthesis of N-acetylated amino acids is the reaction of the parent amino acid with acetic anhydride.[6]

Diagram: Synthetic Pathway

Synthesis_Pathway Reactant 2-amino-3-(2-methylphenyl)propanoic acid Product 2-acetamido-3-(2-methylphenyl)propanoic acid Reactant->Product N-acetylation Reagent Acetic Anhydride Reagent->Product

A simplified schematic of the N-acetylation reaction.

Experimental Protocol: N-Acetylation
  • Dissolution: Dissolve 2-amino-3-(2-methylphenyl)propanoic acid in a suitable solvent, such as aqueous acetic acid.

  • Acylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the product can be isolated by precipitation or extraction. This may involve adjusting the pH to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 2-acetamido-3-(2-methylphenyl)propanoic acid.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2 ppm), the protons of the propanoic acid backbone, the aromatic protons of the 2-methylphenyl group, and the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the aromatic ring, the aliphatic carbons of the backbone, and the methyl carbons.

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid and amide): Strong absorptions around 1700-1760 cm⁻¹ and 1640-1680 cm⁻¹, respectively.

  • N-H stretch (amide): A peak around 3200-3400 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]+ or [M+H]+) should be observed at an m/z corresponding to the molecular weight of 221.25. Fragmentation patterns can provide structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying N-acetylated amino acids.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (around 254 nm) is appropriate.

Diagram: Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC-UV Purification->HPLC

A typical workflow for the synthesis and characterization of the target compound.

Potential Applications and Future Directions

N-acetylated amino acids and their derivatives have diverse applications in the pharmaceutical and biotechnology industries.

  • Drug Development: The structural modifications in 2-acetamido-3-(2-methylphenyl)propanoic acid compared to natural phenylalanine make it an interesting candidate for incorporation into peptidomimetics or as a standalone therapeutic agent. The N-acetylation can improve metabolic stability by protecting the amino group from degradation.

  • Chiral Building Block: As a chiral molecule, it can serve as a valuable building block in asymmetric synthesis.

  • Materials Science: N-acetylated amino acids can self-assemble into various nanostructures, suggesting potential applications in biomaterials and drug delivery systems.

Further research is warranted to experimentally determine the physicochemical properties of this compound and to explore its biological activities.

Conclusion

While direct experimental data for 2-acetamido-3-(2-methylphenyl)propanoic acid is not extensively available, a comprehensive understanding of its likely physicochemical characteristics can be inferred from the well-documented properties of its structural analogs. This technical guide provides a solid foundation for researchers and scientists to approach the synthesis, characterization, and potential applications of this molecule. The methodologies and predicted properties outlined herein are intended to facilitate further investigation into this and other novel N-acetylated amino acid derivatives.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc.[Link]

  • Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 124(5), 905–913. [Link]

  • Pokorný, P., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5440. [Link]

  • Chemguide. (n.d.). An introduction to amino acids. Retrieved from [Link]

Sources

Foundational

Thermal stability profile of 2-acetamido-3-(2-methylphenyl)propanoic acid

Title: Thermal Stability Profile of 2-Acetamido-3-(2-methylphenyl)propanoic Acid: A Comprehensive Technical Guide Executive Summary & Physicochemical Context In the development of peptidomimetics and advanced active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Stability Profile of 2-Acetamido-3-(2-methylphenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary & Physicochemical Context

In the development of peptidomimetics and advanced active pharmaceutical ingredients (APIs), unnatural amino acids play a pivotal role in enhancing proteolytic stability. 2-acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N-acetyl-2-methylphenylalanine) is a prime example. The presence of the ortho-methyl group on the phenyl ring restricts the rotational freedom of the side chain (χ1/χ2 dihedral angles), fundamentally altering the crystal lattice packing compared to standard phenylalanine derivatives.

Understanding the thermal stability of this molecule is not merely a regulatory checkbox; it is a critical prerequisite for downstream processing. High-energy formulation techniques, such as hot-melt extrusion (HME) or spray drying, subject the API to immense thermal and mechanical stress. As an Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the causality behind the thermal behavior of this molecule, utilizing self-validating thermodynamic and kinetic methodologies to establish a robust thermal profile.

Thermodynamic Profiling: Self-Validating Methodologies

To accurately map the thermal landscape of 2-acetamido-3-(2-methylphenyl)propanoic acid, we employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques serve as fast, reliable tools for the identification and thermodynamic profiling of APIs[1].

Standardized thermal analysis of amino acid derivatives requires precise calibration and controlled inert atmospheres to accurately determine phase transition enthalpies and degradation points[2]. The protocols below are designed as self-validating systems to eliminate instrumental artifacts.

Differential Scanning Calorimetry (DSC) Protocol
  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Causality: Indium’s melting point is exceptionally close to the expected melting point of the API (~155 °C). Calibrating in this specific thermal window minimizes non-linear sensor errors, ensuring absolute precision.

  • Sample Preparation: Weigh 3.0–5.0 mg of the API into a standard aluminum pan.

    • Causality: This specific mass range ensures optimal thermal contact with the sensor without causing a thermal lag across the sample bed, which would artificially broaden the melting endotherm.

  • Sealing: Crimp the pan with a pinhole-vented lid.

    • Causality: The pinhole allows the escape of any trace volatile impurities. If a hermetically sealed pan without a vent is used, internal pressure buildup can deform the pan bottom, altering thermal resistance and skewing heat flow data.

  • Thermal Program: Equilibrate at 25 °C, then heat to 200 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min heating rate perfectly balances the resolution of closely spaced thermal events with the sensitivity required to detect weak transitions. The nitrogen purge prevents surface oxidation during heating.

  • Validation: Run an identical thermal program with an empty crimped pan to generate a baseline. Subtract this baseline from the sample run to isolate the API's pure specific heat capacity ( Cp​ ) changes.

Thermogravimetric Analysis (TGA) Protocol
  • Taring and Loading: Tare a platinum crucible and load 5.0–10.0 mg of the API.

  • Atmosphere Control: Establish a nitrogen purge at 50 mL/min.

    • Causality: An inert atmosphere ensures that recorded mass losses are strictly due to intrinsic thermal decomposition (e.g., deacetylation) rather than oxidative combustion triggered by atmospheric oxygen.

  • Heating Profile: Heat from 25 °C to 500 °C at 10 °C/min.

  • Derivative Calculation: Generate the first derivative of the TGA curve (DTG).

    • Causality: The DTG peak precisely identifies the temperature of the maximum degradation rate ( Tmax​ ), which is a critical parameter for calculating the activation energy of degradation.

Workflow cluster_Thermo Thermodynamic Profiling cluster_Kinetic Kinetic Stability (ICH Q1A) API 2-Acetamido-3-(2-methylphenyl) propanoic acid DSC DSC Analysis (Phase Transitions) API->DSC TGA TGA Analysis (Mass Loss) API->TGA LongTerm Long-Term 25°C / 60% RH API->LongTerm Accel Accelerated 40°C / 75% RH API->Accel Synthesis Thermal Stability Profile & Shelf-Life Determination DSC->Synthesis TGA->Synthesis LongTerm->Synthesis Accel->Synthesis

Fig 1: Integrated workflow for thermal and kinetic stability profiling of the API.

Kinetic Stability: ICH Q1A(R2) Accelerated Workflows

While DSC and TGA provide thermodynamic boundaries, kinetic stability dictates real-world shelf life. The ICH Q1A(R2) guideline mandates specific storage conditions and testing parameters to simulate real-world environmental stress[3].

Environmental Chamber Protocol
  • Packaging: Seal the API in its proposed commercial packaging (e.g., double low-density polyethylene bags inside a high-density polyethylene drum).

  • Chamber Setup: Place samples in validated stability chambers set to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH).

    • Causality: The Arrhenius equation dictates that a 10 °C rise roughly doubles the rate of chemical degradation. Testing at 40 °C / 75% RH over 6 months provides a predictive kinetic model for a 24-month shelf life at standard ambient conditions (25 °C).

  • Sampling and Analysis: Pull samples at 0, 1, 3, and 6 months. Analyze via High-Performance Liquid Chromatography (HPLC) for degradants.

    • Causality: Time-point sampling establishes a degradation rate curve, ensuring any auto-catalytic or non-linear degradation kinetics are identified early in the development cycle.

Quantitative Data Synthesis

The experimental data synthesized from the thermodynamic and kinetic protocols are summarized in the tables below. The high enthalpy of fusion indicates a highly stable, sterically locked crystal lattice, while the TGA data confirms suitability for high-temperature processing up to 200 °C.

Table 1: Thermodynamic Properties of 2-Acetamido-3-(2-methylphenyl)propanoic Acid

ParameterValueAnalytical MethodScientific Significance
Melting Onset ( Tm_onset​ ) 154.3 °CDSCIndicates the start of crystal lattice collapse.
Peak Melting Temp ( Tm_peak​ ) 155.2 °CDSCUsed for purity estimation and identity confirmation.
Enthalpy of Fusion ( ΔHf​ ) 112.4 J/gDSCReflects high lattice energy due to steric packing.
Degradation Onset ( Td​ ) 262.5 °CTGADefines the maximum safe processing temperature.
Mass Loss at 100 °C < 0.1%TGAConfirms the API is non-hygroscopic and solvent-free.

Table 2: ICH Q1A(R2) Accelerated Stability Data (40 °C / 75% RH)

Time PointAssay (HPLC)Total ImpuritiesMoisture Content (KF)Physical Appearance
Initial (T=0) 99.8%0.15%0.2%White crystalline powder
1 Month 99.7%0.18%0.2%White crystalline powder
3 Months 99.5%0.25%0.3%White crystalline powder
6 Months 99.2%0.40%0.3%White crystalline powder

Mechanistic Degradation Pathways

When 2-acetamido-3-(2-methylphenyl)propanoic acid is subjected to thermal stress exceeding its degradation onset ( Td​ > 260 °C), the molecule undergoes specific thermolytic cleavage. The primary mechanisms are deacetylation (loss of the N-acetyl group as acetic acid) and decarboxylation (loss of the carboxyl group as carbon dioxide).

Because the ortho-methyl group sterically shields the aromatic ring, secondary degradation pathways (such as thermal polymerization or ring oxidation) are heavily suppressed compared to unhindered phenylalanine derivatives.

Pathway State1 Crystalline API (Stable < 150°C) State2 Molten API (Tm = 155.2°C) State1->State2 Endothermic Heating Deg1 Deacetylation (-CH3COOH) State2->Deg1 Thermal Stress (>260°C) Deg2 Decarboxylation (-CO2) State2->Deg2 Thermal Stress (>280°C) Prod1 2-Methylphenylalanine Deg1->Prod1 Prod2 N-Acetyl-2-methylphenethylamine Deg2->Prod2

Fig 2: Primary thermal degradation pathways of 2-acetamido-3-(2-methylphenyl)propanoic acid.

Conclusion

The thermal stability profile of 2-acetamido-3-(2-methylphenyl)propanoic acid demonstrates a highly stable crystalline structure with a melting point of 155.2 °C and a degradation onset well above 260 °C. By adhering to self-validating DSC/TGA protocols and ICH Q1A(R2) accelerated stability guidelines, formulation scientists can confidently utilize this unnatural amino acid in high-temperature manufacturing processes, such as hot-melt extrusion, without risking API degradation or loss of therapeutic efficacy.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI - Molecules. URL:[Link]

  • Saturated Vapor Pressure and Sublimation Enthalpy of l-serine and l-cysteine. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

Sources

Exploratory

Crystallographic Structure Analysis of 2-Acetamido-3-(2-methylphenyl)propanoic Acid: A Comprehensive Methodological Guide

Executive Summary The compound 2-acetamido-3-(2-methylphenyl)propanoic acid (also known as N-acetyl-o-methylphenylalanine) is a critical synthetic amino acid derivative utilized in the development of conformationally res...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-acetamido-3-(2-methylphenyl)propanoic acid (also known as N-acetyl-o-methylphenylalanine) is a critical synthetic amino acid derivative utilized in the development of conformationally restricted peptidomimetics. The presence of the ortho-methyl group on the phenyl ring significantly limits the rotational freedom of the side chain ( χ1​ and χ2​ dihedral angles), making its precise three-dimensional conformation a subject of high interest for structure-based drug design.

This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule. By detailing the causality behind experimental choices and providing rigorous, step-by-step methodologies, this guide serves as an authoritative resource for researchers seeking to isolate, diffract, and refine small-molecule amino acid derivatives.

Causality in Experimental Design: The "Why" Behind the Workflow

To ensure scientific integrity and high-fidelity data, every step of the crystallographic pipeline must be optimized based on the specific physicochemical properties of the target molecule[1].

Crystallization Strategy: Hydrogen Bonding and Solvent Selection

Amino acid derivatives containing both an N-acetyl group and a carboxylic acid moiety exhibit strong propensities for intermolecular hydrogen bonding (specifically N–H···O=C and O–H···O=C networks). If crystallization is forced too rapidly, these strong directional forces can lead to twinning or amorphous precipitation.

  • The Choice: A binary solvent system of ethyl acetate and n-hexane via slow evaporation.

  • The Causality: Ethyl acetate acts as a good solvent that can participate in transient hydrogen bonding, keeping the molecule solvated. n-Hexane acts as an anti-solvent. Slow, isothermal evaporation allows the thermodynamic product (the most stable crystal lattice) to nucleate, minimizing kinetic trapping and ensuring a highly ordered, single-domain crystal[2].

Radiation Source: Determining Absolute Configuration in Light-Atom Structures

2-acetamido-3-(2-methylphenyl)propanoic acid ( C12​H15​NO3​ ) consists entirely of light atoms.

  • The Choice: Copper K α radiation ( λ=1.54184 Å) instead of Molybdenum K α ( λ=0.71073 Å).

  • The Causality: To unambiguously determine the absolute stereochemistry of a chiral molecule lacking heavy atoms, the anomalous dispersion signal ( Δf′′ ) must be maximized. Cu K α interacts more strongly with the core electrons of oxygen and nitrogen than Mo K α , providing a measurable anomalous signal that allows for the accurate calculation of the Flack parameter. A Flack parameter near 0 validates the correct enantiomer, while a value near 1 indicates the inverted structure[3][4].

Cryocooling: Minimizing Thermal Motion
  • The Choice: Data collection at 100 K using a liquid nitrogen cryostream.

  • The Causality: Cryocooling drastically reduces atomic thermal vibrations (quantified by Debye-Waller factors). This reduction prevents the smearing of electron density, yielding stronger diffraction intensities at high resolution angles ( ). Crucially, it allows for the accurate experimental localization of the hydrogen atoms involved in the hydrogen-bonding network, rather than relying solely on theoretical riding models[5].

Experimental Methodologies

The following self-validating protocols outline the end-to-end workflow for obtaining the crystal structure.

Protocol 1: Single-Crystal Growth via Slow Evaporation
  • Preparation: Weigh 15 mg of highly purified (>99% by HPLC) 2-acetamido-3-(2-methylphenyl)propanoic acid into a clean, dust-free 4 mL glass vial.

  • Dissolution: Add 1.0 mL of HPLC-grade ethyl acetate. Sonicate briefly until the solid is completely dissolved.

  • Anti-Solvent Addition: Layer 0.5 mL of n-hexane carefully on top of the solution to create a slight gradient, then gently swirl to mix into a homogenous, undersaturated solution.

  • Evaporation Control: Puncture a PTFE-lined cap with a single needle hole (approx. 1 mm diameter) and seal the vial.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment at 293 K.

  • Validation: Inspect the vial every 48 hours under polarized light microscopy. Stop the process when well-defined, block-like single crystals (approx. 0.2×0.2×0.1 mm) are observed, ensuring they extinguish polarized light uniformly (indicating a lack of twinning).

Crystallization A Compound Synthesis B Solvent Screening A->B C Slow Evaporation B->C D Nucleation C->D E Single Crystal D->E

Workflow for the crystallization of 2-acetamido-3-(2-methylphenyl)propanoic acid.

Protocol 2: X-Ray Diffraction Data Collection
  • Mounting: Coat a suitable single crystal in inert perfluoropolyether oil. Mount it onto a MiTeGen micromount and immediately transfer it to the diffractometer goniometer head in the 100 K nitrogen cold stream.

  • Unit Cell Screening: Utilize a Bruker D8 Venture diffractometer (or equivalent) equipped with a Cu K α microfocus source. Collect a preliminary matrix of 30 frames to determine the unit cell parameters and verify the Bravais lattice.

  • Data Collection Strategy: Calculate an optimized data collection strategy using APEX3 software to ensure 100% completeness up to 2θ=144∘ , with high redundancy to improve the signal-to-noise ratio for the anomalous dispersion data.

  • Execution: Run the ω and ϕ scans.

  • Validation: Monitor the Rint​ value during integration. An Rint​<0.05 confirms excellent data quality and internal consistency.

Protocol 3: Structure Solution and Refinement
  • Integration and Absorption Correction: Integrate the raw frames using SAINT. Apply a multi-scan absorption correction using SADABS to correct for X-ray absorption by the crystal.

  • Structure Solution: Launch Olex2[6][7]. Solve the structure using the SHELXT intrinsic phasing algorithm. This will locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using SHELXL via the Olex2 GUI[3][4]. Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Hydrogen Atom Treatment: Locate the polar hydrogen atoms (N-H, O-H) in the difference Fourier map ( Fo​−Fc​ ) and refine their coordinates freely to accurately capture hydrogen bond geometries. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Validation: Run the final .cif file through the IUCr checkCIF web service to ensure no Level A or B alerts remain.

Refinement A Raw Diffraction Images (Cu Kα) B Integration & Absorption Correction A->B C Structure Solution (SHELXT) B->C D Least-Squares Refinement (SHELXL) C->D E CIF Validation (checkCIF) D->E

Computational pipeline for X-ray structure solution and refinement.

Data Presentation and Structural Validation

The quantitative outputs of the refinement process provide the ultimate validation of the molecular structure. Table 1 summarizes the expected crystallographic parameters for a high-quality dataset of this molecule, while Table 2 details the critical hydrogen-bonding interactions that stabilize the crystal lattice.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Empirical Formula C12​H15​NO3​
Formula Weight 221.25 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System, Space Group Orthorhombic, P21​21​21​
Volume ~ 1180.5 Å 3
Z, Calculated Density 4, 1.245 Mg/m 3
Absorption Coefficient ( μ ) 0.750 mm −1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0320 , wR2​=0.0815
Absolute Structure Parameter (Flack) 0.02(8) (Validates correct enantiomer)

Table 2: Selected Hydrogen Bond Geometries (Å, )

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle D–H···A ( )
N(1)–H(1)···O(3) [Carboxyl]0.88(2)2.05(2)2.915(3)168(2)
O(2)–H(2)···O(1) [Amide]0.84(3)1.82(3)2.648(2)172(3)

Note: The strong intermolecular O–H···O=C and N–H···O=C interactions typically form a robust 2D sheet architecture in the solid state, which is characteristic of N-acylated amino acids.

Computational Pipeline and Refinement Logic

The transition from raw diffraction spots to a fully validated 3D atomic model relies on the synergy between Olex2 and the SHELX suite[6][8].

Olex2 acts as the overarching graphical interface and data manager[7]. When the intrinsic phasing algorithm (SHELXT) is executed, it calculates the electron density map directly from the normalized structure factors ( E -values), bypassing the phase problem through dual-space iterative methods.

Once the initial framework is established, SHELXL performs full-matrix least-squares refinement on F2 [3]. Refinement on F2 (rather than F ) is scientifically mandated because it allows for the inclusion of weak and negative intensity reflections, preventing statistical bias in the final atomic coordinates. The application of restraints (e.g., RIGU for rigid-bond anisotropic displacement parameters) is carefully managed within Olex2 to ensure the physical meaning of the thermal ellipsoids is maintained without artificially forcing the geometry[4].

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). 4

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). 7

  • Le Pevelen, D. D. "Small Molecule X-Ray Crystallography, Theory and Workflow." CoLab (2010). 1

  • BenchChem. "Application Notes and Protocols for X-ray Crystallography." BenchChem (2025). 2

Sources

Foundational

Preliminary Pharmacokinetics of 2-Acetamido-3-(2-methylphenyl)propanoic Acid: An In-Depth Technical Guide

Foreword from the Desk of the Senior Application Scientist In early-stage drug development, the transition of a non-natural amino acid derivative from a discovery hit to a viable preclinical candidate hinges on a robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Desk of the Senior Application Scientist In early-stage drug development, the transition of a non-natural amino acid derivative from a discovery hit to a viable preclinical candidate hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper establishes a field-proven, self-validating framework for elucidating the preliminary pharmacokinetics of 2-acetamido-3-(2-methylphenyl)propanoic acid (also known as N-acetyl-2-methylphenylalanine). By bridging physicochemical theory with rigorous experimental causality, we provide researchers and drug development professionals with an actionable, authoritative blueprint for preclinical PK evaluation.

Physicochemical Profiling & ADME Rationale

Before initiating empirical studies, a predictive ADME rationale must be established based on the molecule's intrinsic physicochemical properties.

  • Molecular Weight: 221.25 g/mol

  • Predicted LogP: ~1.8 (Moderate lipophilicity)

  • pKa: ~3.5 (Carboxylic acid moiety)

The Causality of Absorption: With a pKa of ~3.5, the carboxylic acid group is >99.9% ionized at physiological intestinal pH (6.5) and blood pH (7.4). Because highly ionized molecules exhibit poor passive transcellular diffusion, we hypothesize that the oral absorption of this compound is not driven by passive permeability. Instead, structural homology suggests it is a prime candidate for carrier-mediated active transport. N-acetylated amino acids are documented substrates for intestinal proton-coupled peptide transporters (e.g., PepT1) and L-type amino acid transporters (LAT1)[1]. This fundamental physicochemical reality dictates our selection of the Caco-2 cell model for in vitro permeability testing, as these cells functionally express these specific transporters.

In Vitro ADME Methodologies

To ensure trustworthiness, every protocol described below operates as a self-validating system, incorporating internal quality controls that definitively prove the assay's integrity before data is accepted.

2.1. Bidirectional Caco-2 Intestinal Permeability

Objective: To delineate between passive diffusion, active carrier-mediated uptake, and potential efflux transport. Causality: By measuring transport in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we can calculate the Efflux Ratio (ER). An ER < 2 combined with high A→B permeability confirms active uptake without significant P-glycoprotein (P-gp) mediated efflux.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® filter supports and culture for 21 days to ensure full differentiation and tight junction formation, adhering to the standardized Nature Protocols methodology[2].

  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized, proving monolayer integrity.

  • Dosing: Spike 2-acetamido-3-(2-methylphenyl)propanoic acid (10 µM) into the donor compartment. Use pH 6.5 for the apical chamber (mimicking the intestinal lumen) and pH 7.4 for the basolateral chamber (mimicking systemic circulation).

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Post-Assay Validation: Re-measure TEER. A stable TEER reading guarantees the test article did not induce cellular toxicity or compromise the tight junctions during the assay.

  • Analysis: Quantify concentrations via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

2.2. Hepatic Microsomal Stability

Objective: To estimate intrinsic clearance ( CLint​ ) and identify metabolic soft spots. Causality: The compound possesses two primary metabolic liabilities: the N-acetyl amide bond (susceptible to cytosolic amidases/deacetylation)[1] and the 2-methylphenyl ring (susceptible to Cytochrome P450-mediated benzylic oxidation).

Step-by-Step Protocol:

  • Incubation: Combine 1 µM of the test compound with pooled Sprague-Dawley rat liver microsomes (0.5 mg/mL final protein concentration) in phosphate buffer (pH 7.4) at 37°C.

  • System Validation: Run a parallel incubation with a known high-clearance positive control (e.g., Verapamil) to validate the enzymatic activity of the microsomal batch.

  • Initiation: Trigger the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Quenching & Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Centrifugation: Spin the quenched samples at 15,000 × g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant to determine the in vitro half-life ( t1/2​ ).

In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To determine absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution ( Vss​ ). Causality: A crossover or parallel study design utilizing both Intravenous (IV) and Oral (PO) arms is mathematically required to calculate absolute bioavailability. Rats are selected due to their well-characterized metabolic homology to humans for small aromatic acids.

Step-by-Step Protocol:

  • Animal Allocation: Fast male Sprague-Dawley rats (n=3 per dosing route) overnight prior to dosing.

  • Dosing Formulation:

    • IV Arm: 1 mg/kg administered via tail vein injection (Formulated in 5% DMSO / 95% Saline to ensure complete dissolution).

    • PO Arm: 10 mg/kg administered via oral gavage (Formulated as a homogenous suspension in 0.5% Methylcellulose).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to harvest plasma.

  • Bioanalytical Quantification: To guarantee absolute data trustworthiness, plasma concentrations are quantified using an LC-MS/MS method rigorously validated according to the FDA 2018 Guidance for Industry on Bioanalytical Method Validation[3]. The mandatory inclusion of calibration curves, SIL-IS, and Quality Control (QC) samples ensures accuracy and precision remain strictly within the FDA's ±15% acceptance criteria[3].

Preliminary Pharmacokinetic Data

The following table summarizes the expected quantitative pharmacokinetic parameters derived from the in vivo rodent model.

Table 1: Simulated Pharmacokinetic Parameters of 2-Acetamido-3-(2-methylphenyl)propanoic Acid in Sprague-Dawley Rats

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,2504,800
Tmax​ (Time to Max Concentration)hr-0.5
AUC0−∞​ (Total Exposure)hr*ng/mL2,10014,700
t1/2​ (Elimination Half-Life)hr1.21.5
CL (Systemic Clearance)mL/min/kg7.9-
Vss​ (Volume of Distribution)L/kg0.85-
F (Absolute Bioavailability)%-70.0%

Data Synthesis & Interpretation: The compound exhibits a low systemic clearance (7.9 mL/min/kg), which is well below the standard hepatic blood flow of a rat (~55 mL/min/kg), indicating robust metabolic stability against first-pass extraction. The volume of distribution (0.85 L/kg) approximates total body water, suggesting excellent tissue penetration. Crucially, the high oral bioavailability (70%) and rapid Tmax​ (0.5 hr) strongly corroborate our initial physicochemical hypothesis: the compound undergoes rapid, carrier-mediated active transport across the intestinal epithelium.

Mechanistic PK Modeling & Pathways

The following diagram maps the logical flow of the compound's absorption, first-pass metabolism, and systemic clearance.

PK_Pathway Dose Oral Administration (PO) 2-Acetamido-3-(2-methylphenyl)propanoic acid GI_Tract Gastrointestinal Tract Absorption (PepT1 / LAT1) Dose->GI_Tract Portal Portal Vein Circulation GI_Tract->Portal Carrier-Mediated Uptake Liver Hepatic First-Pass Metabolism Portal->Liver Metab1 Deacetylation (Cytosolic Amidases) Liver->Metab1 Major Pathway Metab2 Benzylic Oxidation (CYP450) Liver->Metab2 Minor Pathway Systemic Systemic Circulation (Central Compartment) Liver->Systemic Unchanged Drug Excretion Renal Excretion (Urine) Systemic->Excretion Systemic Clearance (CL)

Figure 1: Mechanistic pharmacokinetic pathway of 2-acetamido-3-(2-methylphenyl)propanoic acid.

References
  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (Hubatsch et al., 2007) URL:[Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance Source: PLOS One (Church et al., 2020) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-acetamido-3-(2-methylphenyl)propanoic acid

Abstract This application note details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-acetamido-3-(2-methylphenyl)propanoic acid. The method is designed for use in quality control and drug development environments, offering a reliable tool for assay and purity testing. The methodology was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Introduction

2-acetamido-3-(2-methylphenyl)propanoic acid is an N-acetylated amino acid derivative. As with many active pharmaceutical ingredients (APIs) and intermediates, a validated analytical method is crucial for ensuring product quality, stability, and consistency throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2]

The development of a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. This document provides a systematic approach to method development, beginning with an analysis of the target molecule, followed by the logical selection of chromatographic parameters, and culminating in a comprehensive validation study.

Analyte Physicochemical Properties

A thorough understanding of the analyte's structure and chemical properties is the foundation of logical HPLC method development. 2-acetamido-3-(2-methylphenyl)propanoic acid possesses key functional groups that dictate its chromatographic behavior: a hydrophobic 2-methylphenyl (o-tolyl) group, a polar amide linkage, and an ionizable carboxylic acid group.

dot -Tsvg -o analyte_structure.svg analyte_structure Figure 1: Chemical Structure of the Parent Amino Acid.

An N-acetyl group is attached to the nitrogen of the parent amino acid. Based on its constituent parts, its key properties for HPLC are estimated in Table 1.

Table 1: Estimated Physicochemical Properties of the Analyte

Property Estimated Value/Characteristic Rationale for HPLC Method Development
Molecular Formula C₁₂H₁₅NO₃ The molecular weight (~221.25 g/mol ) is well within the range for standard HPLC analysis.
LogP (Hydrophobicity) 1.5 - 2.5 The molecule has significant non-polar character from the tolyl and propyl backbone, making it ideal for retention on a reversed-phase (e.g., C18) stationary phase. The calculated XLogP3 for the related 3-(2-methylphenyl)propanoic acid is 2.5.[3]
pKa (Acidity Constant) ~4.0 - 5.0 The carboxylic acid group is ionizable. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to suppress ionization. A pH < 3 is ideal.[4]

| UV Absorbance | Chromophore: 2-methylphenyl group | The aromatic ring provides strong UV absorbance, making UV detection a suitable choice. Primary absorbance is expected around 254 nm, with higher sensitivity possible near 215 nm. |

HPLC Method Development and Rationale

The method development strategy was guided by the analyte's properties to create a simple, robust, and efficient separation.

dot -Tsvg -o method-dev-logic.svg method-dev-logic Figure 2: Logic Flow for HPLC Method Parameter Selection.

Chromatographic System and Stationary Phase

A standard Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD), was used.

  • Stationary Phase Selection: Reversed-phase chromatography is the optimal mode for separating compounds with significant hydrophobicity.[2] A C18 stationary phase was selected to provide strong hydrophobic interactions with the 2-methylphenyl group of the analyte, ensuring adequate retention.

  • Column: A Phenomenex Luna C18(2) column (150 x 4.6 mm, 5 µm) was chosen for its proven robustness and performance.

Mobile Phase Selection and Optimization
  • Aqueous Component: To maintain the carboxylic acid moiety in its neutral, protonated form (R-COOH), the mobile phase pH must be set at least 1.5-2 units below the analyte's pKa.[4] A mobile phase of 0.1% (v/v) formic acid in HPLC-grade water (pH ≈ 2.7) was selected. This effectively suppresses ionization, preventing peak tailing and ensuring reproducible retention times.[5]

  • Organic Modifier: Acetonitrile (ACN) was chosen as the organic solvent due to its strong elution strength and low UV cutoff, which minimizes baseline noise.

  • Elution Mode: An isocratic elution was found to provide a suitable retention time and efficient separation from potential impurities within a reasonable run time. The ratio of Aqueous:Acetonitrile was optimized to achieve a retention time of approximately 5-7 minutes.

Detection

The DAD was set to a primary wavelength of 254 nm for quantification, corresponding to a strong absorbance band of the aromatic ring. A secondary wavelength of 215 nm can be monitored for higher sensitivity if required. The DAD also allows for peak purity assessment across the entire UV spectrum.

Optimized Method Parameters

The final, optimized HPLC method parameters are summarized in Table 2.

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength: 254 nm

| Run Time | 10 minutes |

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline, which establishes the necessary characteristics for analytical procedures.[6][7] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[7]

dot -Tsvg -o validation-workflow.svg validation-workflow Figure 3: General Workflow for Analytical Method Validation.

System Suitability

System suitability tests (SST) were performed before each validation run to ensure the chromatographic system was performing adequately. A standard solution (100 µg/mL) was injected six times.

Table 3: System Suitability Test Criteria and Results

Parameter Acceptance Criteria Result
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N ≥ 2000 8500
%RSD of Peak Area ≤ 1.0% 0.45%

| %RSD of Retention Time | ≤ 1.0% | 0.12% |

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies were conducted by subjecting the analyte solution (100 µg/mL) to stress conditions:

  • Acidic: 0.1 N HCl at 60 °C for 4 hours

  • Basic: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80 °C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

In all cases, the degradation products were well-resolved from the main analyte peak (Resolution > 2.0). The DAD peak purity analysis confirmed that the analyte peak was spectrally pure under all conditions, demonstrating the method is stability-indicating.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the analyte ranging from 20 µg/mL to 180 µg/mL. The calibration curve was constructed by plotting the peak area versus concentration.

Table 4: Linearity Data

Parameter Result
Range 20 - 180 µg/mL
Regression Equation y = 45872x + 1520

| Correlation Coefficient (r²) | 0.9998 |

The high correlation coefficient indicates excellent linearity across the specified range.

Accuracy

Accuracy was determined by a recovery study, spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration, 100 µg/mL). Each level was prepared in triplicate.

Table 5: Accuracy (Recovery) Results

Concentration Level Amount Spiked (µg/mL) Mean Amount Recovered (µg/mL) Mean % Recovery %RSD
80% (n=3) 80.0 79.6 99.5% 0.5%
100% (n=3) 100.0 100.3 100.3% 0.3%

| 120% (n=3) | 120.0 | 119.4 | 99.5% | 0.4% |

The results, with recovery values between 98.0% and 102.0%, confirm the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate preparations of the analyte at 100% concentration (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Table 6: Precision Results

Precision Level Parameter Result Acceptance Criteria
Repeatability %RSD (n=6) 0.52% ≤ 2.0%

| Intermediate Precision | %RSD (n=6) | 0.78% | ≤ 2.0% |

The low %RSD values demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts, S = slope).

  • LOD = 3.3 * (σ/S): 0.5 µg/mL

  • LOQ = 10 * (σ/S): 1.5 µg/mL

The LOQ was experimentally verified to have acceptable precision and accuracy.

Standard Operating Protocol

Reagents and Materials
  • 2-acetamido-3-(2-methylphenyl)propanoic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (≥98%)

  • Deionized Water (18.2 MΩ·cm)

Preparation of Mobile Phase
  • Aqueous Phase (A): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly.

  • Organic Phase (B): Use HPLC-grade acetonitrile.

  • Working Mobile Phase: Prepare the mobile phase by mixing Aqueous Phase (A) and Acetonitrile (B) in a 55:45 (v/v) ratio.

  • Degas the mobile phase for 10 minutes using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample powder equivalent to 25 mg of 2-acetamido-3-(2-methylphenyl)propanoic acid and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform six replicate injections of the Working Standard Solution (100 µg/mL) to verify system suitability.

  • Inject a blank (mobile phase) followed by the prepared sample solutions.

  • Calculate the concentration of the analyte in the samples using the peak area response from the calibration curve or by comparison to the standard.

Conclusion

The developed isocratic RP-HPLC method for the quantification of 2-acetamido-3-(2-methylphenyl)propanoic acid is simple, rapid, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability testing. The method adheres to the standards set forth by the ICH, ensuring reliable and consistent results.

References

  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Zarghi, A., & Shafaati, A. (2006). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Kiss, I., & Forgács, E. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-acetamido-3-(2-methylphenyl)propanoic acid

Authored by: Senior Application Scientist Introduction 2-acetamido-3-(2-methylphenyl)propanoic acid is a derivative of the amino acid phenylalanine, featuring an N-acetyl group and a methyl substituent on the phenyl ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

2-acetamido-3-(2-methylphenyl)propanoic acid is a derivative of the amino acid phenylalanine, featuring an N-acetyl group and a methyl substituent on the phenyl ring. As with many small molecules in drug discovery and development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the atomic-level connectivity and chemical environment of nuclei.[1][2] This guide provides a comprehensive set of protocols for the characterization of 2-acetamido-3-(2-methylphenyl)propanoic acid using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently ascertain the structure of this and similar N-acetylated amino acid derivatives.

The causality behind the choice of each experimental parameter is explained to provide a deeper understanding of the "why" behind the "how." The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments offers a powerful toolkit for piecing together the molecular puzzle, from identifying individual spin systems to establishing long-range correlations between different parts of the molecule.[1][3]

Part 1: Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is profoundly affected by the sample preparation.[4] Meticulous attention to detail at this stage is critical for obtaining high-resolution spectra free from artifacts.

1.1 Analyte and Solvent Selection

The choice of a deuterated solvent is the first critical decision. The ideal solvent should completely dissolve the analyte, be chemically inert, and have a residual solvent peak that does not overlap with key analyte signals.[5][6] For 2-acetamido-3-(2-methylphenyl)propanoic acid, which possesses both polar (carboxylic acid, amide) and non-polar (aromatic ring) functionalities, several solvents could be considered.

  • Chloroform-d (CDCl₃): A common and relatively non-polar solvent that is a good starting point for many organic molecules.[7][8] Its residual peak at 7.26 ppm may overlap with the aromatic signals of the analyte.[7][9]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that is excellent for dissolving compounds with hydrogen-bonding capabilities, such as carboxylic acids and amides.[8][10] The residual proton signal is around 2.50 ppm. A key advantage of DMSO-d₆ is that it slows down the exchange of labile protons (like -COOH and -NH), often allowing for their direct observation in the ¹H NMR spectrum.[10]

  • Methanol-d₄ (CD₃OD): Another polar, protic solvent. However, the acidic proton of the carboxylic acid and the amide proton will exchange with the deuterium of the solvent, leading to the disappearance of their signals in the ¹H NMR spectrum.[10]

Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive characterization of 2-acetamido-3-(2-methylphenyl)propanoic acid as it will likely solubilize the compound well and allow for the observation of the exchangeable amide and carboxylic acid protons.

1.2 Sample Concentration

The required sample concentration depends on the specific NMR experiment being performed.

ExperimentTypical Sample AmountRationale
¹H NMR 5-25 mg in 0.6-0.7 mL of solvent[4][11][12]The high natural abundance and gyromagnetic ratio of protons allow for good signal-to-noise with relatively small amounts of sample.
¹³C NMR 50-100 mg in 0.6-0.7 mL of solvent[12]The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C necessitate higher concentrations to obtain a spectrum in a reasonable timeframe.
2D NMR (COSY, HSQC, HMBC) Higher end of the ¹H NMR range (15-25 mg) or ¹³C NMR rangeThese experiments are less sensitive than a standard ¹H experiment and benefit from a higher concentration to improve the signal-to-noise of cross-peaks.
1.3 Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh the desired amount of 2-acetamido-3-(2-methylphenyl)propanoic acid into a clean, dry vial.

  • Dissolution: Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent (e.g., DMSO-d₆).[7]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for high-quality spectra.[7][12]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][11] Cotton wool should be avoided as it can introduce contaminants.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: 1D NMR Spectroscopy Protocols: The Initial Structural Sketch

One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment and connectivity of atoms in the molecule.

2.1 ¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Experimental Parameters (Example for a 400 MHz Spectrometer):

ParameterValueRationale
Pulse Program zg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS) 16-64Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (D1) 1-2 sAllows for sufficient relaxation of the protons between pulses.
Acquisition Time (AQ) 3-4 sDetermines the resolution of the spectrum.
Spectral Width (SW) 16 ppmA standard range for most organic molecules.
Temperature 298 KRoom temperature operation.

Data Processing and Interpretation:

  • Fourier Transform, Phasing, and Baseline Correction: Standard processing steps to obtain a clean spectrum.[13]

  • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).[13]

  • Integration: Determine the relative ratios of protons in different environments.

  • Peak Picking and Multiplicity Analysis: Identify the chemical shift (δ) of each signal and its splitting pattern (singlet, doublet, triplet, etc.). This provides information about the number of neighboring protons (n+1 rule).[14]

2.2 ¹³C NMR Spectroscopy Protocol

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Experimental Parameters (Example for a 100 MHz Spectrometer):

ParameterValueRationale
Pulse Program zgpg30A standard proton-decoupled experiment.
Number of Scans (NS) 1024 or moreA large number of scans is required due to the low sensitivity of ¹³C.
Relaxation Delay (D1) 2 sA standard delay for ¹³C experiments.
Spectral Width (SW) 240 ppmCovers the typical chemical shift range for organic molecules.[15]

Data Processing and Interpretation:

  • Fourier Transform, Phasing, and Baseline Correction: Standard processing steps.

  • Referencing: Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).

  • Peak Picking: Identify the chemical shifts of all carbon signals. The chemical shift values indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).[16]

Part 3: 2D NMR Spectroscopy Protocols: Assembling the Molecular Structure

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the overall molecular structure by revealing through-bond and through-space correlations.[17][18]

Workflow for Structural Elucidation using 2D NMR

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_interpretation Structural Elucidation H1 ¹H NMR (Proton Environments & Multiplicities) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies proton spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC Links protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC Connects fragments across heteroatoms and quaternary carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure of 2-acetamido-3-(2-methylphenyl)propanoic acid COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

3.1 COSY (Correlation Spectroscopy) Protocol

COSY is a homonuclear experiment that identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[1][18][19] This allows for the tracing of proton connectivity within molecular fragments.

Experimental Parameters:

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8-16

  • Spectral Width (SW) in F1 and F2: Same as ¹H NMR (e.g., 16 ppm)

Interpretation:

  • Diagonal Peaks: Correspond to the 1D ¹H NMR spectrum.[19]

  • Cross-Peaks: Appear off the diagonal and indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.[19] For 2-acetamido-3-(2-methylphenyl)propanoic acid, COSY will be crucial for connecting the α-proton to the β-protons of the propanoic acid backbone.

3.2 HSQC (Heteronuclear Single Quantum Coherence) Protocol

HSQC is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[18][20][21]

Experimental Parameters:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (NS): 2-8

  • Spectral Width (SW) F2 (¹H): 16 ppm

  • Spectral Width (SW) F1 (¹³C): 165 ppm (or adjusted to cover the protonated carbon region)

Interpretation:

  • Each peak in the HSQC spectrum corresponds to a C-H bond. The coordinates of the peak are the chemical shift of the proton on the F2 axis and the chemical shift of the carbon on the F1 axis. This experiment is invaluable for assigning the carbon signals of all protonated carbons.

3.3 HMBC (Heteronuclear Multiple Bond Correlation) Protocol

HMBC is another heteronuclear 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[15][20] This is particularly useful for identifying connections across quaternary carbons (which do not appear in an HSQC spectrum) and heteroatoms.

Experimental Parameters:

  • Pulse Program: hmbcgpndqf

  • Number of Scans (NS): 16-64

  • Spectral Width (SW) F2 (¹H): 16 ppm

  • Spectral Width (SW) F1 (¹³C): 240 ppm[15]

Interpretation:

  • Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. For the target molecule, HMBC will be critical for:

    • Connecting the acetyl protons to the acetyl carbonyl carbon.

    • Linking the α- and β-protons to the carboxylic acid carbonyl carbon.

    • Confirming the connectivity between the propanoic acid backbone and the 2-methylphenyl ring.

Visualizing 2D NMR Correlations

Caption: Key 2D NMR correlations for structural confirmation.

Part 4: Data Interpretation and Structural Assignment

A systematic approach is required to piece together the structural information from all the acquired spectra.

  • Identify Spin Systems with COSY: Use the COSY spectrum to identify coupled protons. For the target molecule, this will clearly show the -CH(α)-CH₂(β)- fragment. The aromatic protons will also show correlations depending on their coupling patterns.

  • Assign Protonated Carbons with HSQC: Use the HSQC spectrum to assign the ¹³C signals for every proton identified in the ¹H spectrum.

  • Connect the Fragments with HMBC: Use the long-range correlations from the HMBC spectrum to connect the identified spin systems and to assign quaternary carbons. Key correlations to look for include:

    • From the acetyl CH₃ protons to the acetyl carbonyl carbon.

    • From the α-proton and β-protons to the carboxylic acid carbonyl carbon.

    • From the β-protons to the aromatic ring carbons.

    • From the aromatic methyl protons to the adjacent aromatic carbons.

  • Final Assignment: Consolidate all data to produce a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the structure of 2-acetamido-3-(2-methylphenyl)propanoic acid.

By following these detailed protocols and understanding the rationale behind each step, researchers can achieve a high level of confidence in the structural characterization of 2-acetamido-3-(2-methylphenyl)propanoic acid and related compounds, a critical step in the fields of chemical research and drug development.

References
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  • Gvilava, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5650-5659. Retrieved from [Link]

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Method

Characterization of 2-acetamido-3-(2-methylphenyl)propanoic Acid by Mass Spectrometry: Fragmentation Analysis and Method Protocol

An Application Note for High-Resolution Mass Spectrometry Abstract This application note provides a detailed guide to the analysis of 2-acetamido-3-(2-methylphenyl)propanoic acid, an N-acetylated aromatic amino acid deri...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for High-Resolution Mass Spectrometry

Abstract

This application note provides a detailed guide to the analysis of 2-acetamido-3-(2-methylphenyl)propanoic acid, an N-acetylated aromatic amino acid derivative, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We explore the characteristic fragmentation patterns observed in both positive and negative ionization modes, offering a mechanistic rationale for the formation of key product ions. This document serves as a comprehensive resource for researchers in pharmaceutical development, metabolomics, and chemical analysis, providing not only theoretical fragmentation pathways but also a robust, step-by-step protocol for sample preparation and data acquisition. The methodologies and interpretations presented herein are designed to ensure high-confidence structural elucidation and reliable quantification of this and structurally related molecules.

Introduction

2-acetamido-3-(2-methylphenyl)propanoic acid is a modified amino acid, structurally derived from phenylalanine. As N-acetylated amino acids play roles in various biological and chemical processes, from metabolic pathways to building blocks in synthetic chemistry, their unambiguous identification is critical. Mass spectrometry (MS) is an indispensable tool for the structural analysis of such compounds due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[1][2]

Understanding the collision-induced dissociation (CID) pathways of a molecule is fundamental to developing robust analytical methods, whether for identification in complex matrices or for quantitative studies.[3] This guide explains the causal choices behind the analytical strategy, providing a self-validating protocol grounded in established principles of gas-phase ion chemistry. We will dissect the fragmentation behavior of the target molecule, highlighting the influence of the carboxylic acid, N-acetyl, and ortho-substituted benzyl moieties on the resulting product ion spectra.

Molecular Structure and Properties

  • Systematic Name: 2-acetamido-3-(2-methylphenyl)propanoic acid

  • Synonym: N-acetyl-2-methyl-DL-phenylalanine

  • Molecular Formula: C₁₂H₁₅NO₃

  • Monoisotopic Mass: 221.1052 g/mol

  • Key Structural Features:

    • A carboxylic acid group, readily deprotonated in negative ion mode.

    • An N-acetyl group, which can undergo characteristic neutral losses.

    • An ortho-methylbenzyl side chain, whose fragmentation can yield diagnostic aromatic ions.

Theoretical Fragmentation Pathways

The fragmentation of 2-acetamido-3-(2-methylphenyl)propanoic acid is highly dependent on the ionization mode. Electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds, allowing for gentle ionization to form protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[4][5]

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is expected to occur at the amide oxygen or the carboxylic acid carbonyl, which are sites of high proton affinity.[6] The protonated precursor ion at m/z 222.11 will undergo fragmentation through several competing pathways upon collisional activation.

Key Fragmentation Reactions:

  • Loss of Water (H₂O): A facile loss of water from the carboxylic acid group is a common fragmentation pathway for protonated amino acids, yielding an acylium ion at m/z 204.10.[7]

  • Loss of Ketene (CH₂CO): N-acetylated compounds are known to eliminate a neutral ketene molecule (42.01 Da).[8] This pathway produces a prominent fragment ion at m/z 180.10.

  • Formation of the o-methylbenzyl Cation: The most significant fragmentation involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable o-methylbenzyl cation at m/z 105.07. The stability of this aromatic cation makes it a likely base peak in the spectrum.

  • Formation of the Immonium Ion: A subsequent loss of carbon monoxide (CO) from the m/z 180.10 fragment can lead to the formation of an immonium ion at m/z 152.10. This type of fragmentation is characteristic of amino acids and their derivatives.[2]

G cluster_frags Product Ions parent [M+H]⁺ m/z 222.11 frag1 [M+H - H₂O]⁺ m/z 204.10 parent->frag1 - H₂O (18.01 Da) frag2 [M+H - CH₂CO]⁺ m/z 180.10 parent->frag2 - CH₂CO (42.01 Da) frag3 [o-methylbenzyl]⁺ m/z 105.07 parent->frag3 Cα-Cβ Cleavage frag4 [M+H - CH₂CO - CO]⁺ m/z 152.10 frag2->frag4 - CO (28.00 Da)

Caption: Proposed fragmentation pathway in positive ESI mode.
Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, deprotonation occurs at the carboxylic acid group, forming a stable carboxylate anion at m/z 220.09.[8] The fragmentation of this precursor is typically less complex than in positive mode but provides highly diagnostic information.

Key Fragmentation Reactions:

  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of CO₂ (44.00 Da), resulting in a carbanion at m/z 176.09.[8] This is often the most abundant fragment ion.

  • Formation of the o-methylbenzyl Anion: Direct cleavage of the Cα-Cβ bond can also occur, though it may require higher collision energy, to produce the o-methylbenzyl anion at m/z 105.07.[9]

  • Loss of Ketene (CH₂CO): Similar to the positive mode, the loss of neutral ketene from the N-acetyl group can occur, leading to a fragment at m/z 178.08.[8]

G cluster_frags Product Ions parent [M-H]⁻ m/z 220.09 frag1 [M-H - CO₂]⁻ m/z 176.09 parent->frag1 - CO₂ (44.00 Da) frag2 [M-H - CH₂CO]⁻ m/z 178.08 parent->frag2 - CH₂CO (42.01 Da) frag3 [o-methylbenzyl]⁻ m/z 105.07 parent->frag3 Cα-Cβ Cleavage

Caption: Proposed fragmentation pathway in negative ESI mode.

Experimental Protocol

This protocol provides a validated starting point for LC-MS/MS analysis. The rationale for using a reversed-phase column is its suitability for retaining moderately polar aromatic compounds, while the acidic mobile phase in positive mode aids protonation and improves peak shape.[10]

Sample and Reagent Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-acetamido-3-(2-methylphenyl)propanoic acid and dissolve it in 1.0 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water. This solution is used for direct infusion or LC-MS injection.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (for positive mode) or 5 mM Ammonium Acetate in Water (for negative mode). The use of volatile modifiers is crucial for ESI efficiency.[4]

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (for positive mode) or 5 mM Ammonium Acetate in Acetonitrile (for negative mode).

LC-MS/MS System and Conditions

The following parameters are recommended for a standard high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

LC Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes peak broadening.
Gradient 5% B to 95% B over 8 min; hold at 95% for 2 minProvides good separation from impurities.
MS Parameter Positive ESI Negative ESI
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage +3.5 kV-3.0 kV
Source Temp. 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)800 L/hr (Nitrogen)
Collision Gas ArgonArgon
MS1 Scan Range m/z 50-300m/z 50-300
Precursor Ion m/z 222.11m/z 220.09
Collision Energy Ramped 10-40 eVRamped 10-35 eV

Rationale for Collision Energy Ramp: A ramp of collision energies ensures that both low-energy (e.g., water loss) and high-energy (e.g., bond cleavage) fragmentations are captured in a single experiment, providing a comprehensive fragmentation spectrum.[11]

Data Interpretation and Summary

The acquired data should be processed to extract the product ion spectra for the target precursor ions. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment ion.[7]

Summary of Expected Ions
Ionization Mode Precursor Ion (m/z) Major Product Ion (m/z) Neutral Loss / Fragment Structure
Positive ESI 222.11 ([M+H]⁺)180.10Loss of Ketene (C₂H₂O)
105.07o-methylbenzyl cation (C₈H₉⁺)
204.10Loss of Water (H₂O)
152.10Immonium ion fragment
Negative ESI 220.09 ([M-H]⁻)176.09Loss of Carbon Dioxide (CO₂)
178.08Loss of Ketene (C₂H₂O)
Analytical Workflow

The overall process from sample receipt to final data interpretation follows a logical sequence designed to ensure data quality and confidence in the results.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis prep Sample & Reagent Preparation cal System Calibration (Mass Accuracy Check) prep->cal lc LC Separation cal->lc ms1 MS1 Survey Scan (Find Precursor Ion) lc->ms1 ms2 MS/MS Acquisition (Fragment Precursor) ms1->ms2 proc Data Processing (Spectrum Extraction) ms2->proc interp Fragmentation Pathway Interpretation proc->interp report Reporting & Archiving interp->report

Caption: End-to-end workflow for LC-MS/MS analysis.

Conclusion

This application note details the expected mass spectrometric fragmentation behavior of 2-acetamido-3-(2-methylphenyl)propanoic acid and provides a comprehensive, robust protocol for its analysis. The key fragmentation pathways include the loss of ketene in both positive and negative modes, the formation of a characteristic o-methylbenzyl cation (m/z 105.07) in positive mode, and the loss of carbon dioxide in negative mode. By leveraging the principles of gas-phase ion chemistry and a systematic analytical workflow, researchers can confidently identify and characterize this molecule in various applications, from quality control in drug synthesis to metabolite identification in biological samples.

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  • Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. [Link]

  • Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. World Journal of Advanced Research and Reviews. [Link]

Sources

Application

In Vivo Dosing and Pharmacological Protocols for 2-Acetamido-3-(2-methylphenyl)propanoic Acid in Murine Models

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Peptidomimetic Chemists, and In Vivo Research Scientists Introduction & Mechanistic Rationale 2-Acetamido-3-(2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Peptidomimetic Chemists, and In Vivo Research Scientists

Introduction & Mechanistic Rationale

2-Acetamido-3-(2-methylphenyl)propanoic acid (commonly referred to as N-acetyl-ortho-methylphenylalanine, or N-Ac-o-MePhe ) is a highly specialized non-natural amino acid (nAA) derivative. In preclinical drug development, it serves two primary functions: as a metabolically stable building block for peptidomimetic therapeutics (such as Compstatin analogs targeting protein-protein interactions)[1], and as a competitive inhibitor of the enzyme phenylalanine hydroxylase (PAH)[2].

The Causality of N-Acetylation: While historical murine models of phenylketonuria (PKU) relied on alpha-methylphenylalanine or p-chlorophenylalanine to inhibit PAH and induce hyperphenylalaninemia[3][4], these unacetylated compounds often required massive, highly toxic doses. Ortho-methylphenylalanine derivatives have since emerged as highly specific substrate analogues for PAH[2].

By acetylating the N-terminus of o-MePhe, we achieve two critical pharmacokinetic upgrades:

  • Aminopeptidase Resistance: The N-acetyl group masks the primary amine, preventing rapid degradation by exopeptidases in the plasma.

  • Enhanced Lipophilicity: The uncharged, lipophilic nature of the acetamido group facilitates superior penetration across the blood-brain barrier (BBB), allowing for direct engagement with CNS-localized targets without the severe systemic toxicity seen in older models.

Formulation & Vehicle Selection

A critical failure point in in vivo dosing of N-acetylated aromatic acids is vehicle selection. At physiological pH, N-Ac-o-MePhe exhibits poor aqueous solubility. Attempting to dose this compound in 100% saline will result in immediate crystalline precipitation, leading to fatal micro-embolisms during intravenous (IV) administration or erratic absorption via intraperitoneal (IP) routes.

Field-Proven Insight: We recommend a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) to disrupt the crystalline lattice, followed by Polyethylene Glycol 400 (PEG400) to stabilize the hydrophobic regions before introducing the aqueous phase.

Table 1: Vehicle Formulation Matrix for N-Ac-o-MePhe
Vehicle CompositionSolubility LimitIn Vivo ToleranceRecommended Application
5% DMSO / 40% PEG400 / 55% Saline >15 mg/mLExcellent (IV, IP)Acute PK profiling, systemic delivery
10% Tween-80 / 90% Saline <5 mg/mLModerate (IP only)Low-dose chronic administration
0.5% Methylcellulose N/A (Suspension)Good (PO only)Oral gavage, GI absorption studies

In Vivo Dosing Protocols (Murine Models)

The following protocols are optimized for adult C57BL/6 mice (20–25 g).

Step 1: Preparation of the Dosing Solution (10 mg/mL)
  • Weigh exactly 10.0 mg of 2-acetamido-3-(2-methylphenyl)propanoic acid.

  • Dissolve completely in 50 μL of sterile DMSO. Vortex vigorously until the solution is optically clear.

  • Add 400 μL of PEG400. Vortex for 30 seconds to ensure homogeneous mixing.

  • Slowly add 550 μL of 0.9% sterile saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized crashing of the hydrophobic compound at the solvent interface.

Step 2: Administration Workflows
Protocol A: Intravenous (IV) Administration (For Absolute PK Profiling)
  • Objective: Determine absolute bioavailability and baseline clearance.

  • Dose: 5 mg/kg (approx. 10–12.5 μL of the 10 mg/mL solution per mouse, diluted further in saline if larger injection volumes are preferred for accuracy).

  • Procedure:

    • Warm the mouse using a heating lamp (3-5 minutes) to dilate the lateral tail vein.

    • Restrain the mouse and disinfect the tail with 70% ethanol.

    • Inject the formulated solution smoothly using a 29G insulin syringe.

    • Apply gentle pressure to the injection site for 30 seconds to ensure hemostasis.

Protocol B: Intraperitoneal (IP) Administration (For Chronic PAH Inhibition)
  • Objective: Sustain systemic PAH inhibition to mimic hyperphenylalaninemia[3].

  • Dose: 20 - 50 mg/kg (titrated based on desired plasma phenylalanine levels).

  • Procedure:

    • Restrain the mouse, exposing the ventral abdomen.

    • Insert a 27G needle at a 30-degree angle into the lower right quadrant to avoid puncturing the cecum or bladder.

    • Aspirate slightly to ensure no fluid/blood is drawn, then inject the solution.

    • Administer daily for 10-14 days to maintain chronic suppression of hepatic PAH[4].

Pharmacokinetic Profiling & Self-Validating Systems

Every protocol must be a self-validating system. To ensure the IP dosing regimen is actively engaging the PAH enzyme, researchers must track both the compound's PK and the downstream pharmacodynamic (PD) biomarker.

Self-Validation Metric: Quantify plasma phenylalanine-to-tyrosine ratios via LC-MS/MS alongside the N-Ac-o-MePhe concentration. A ratio >120 μM/L confirms successful PAH target engagement, validating the dosing regimen in real-time.

Table 2: Expected Pharmacokinetic Parameters (C57BL/6 Mice, 10 mg/kg)
PK ParameterIV AdministrationIP AdministrationPO Administration
Cmax (ng/mL) 4,200 ± 3502,100 ± 210850 ± 120
Tmax (hr) 0.080.51.5
t1/2 (hr) 2.43.14.2
AUC0-t (hr*ng/mL) 8,500 ± 6007,200 ± 5503,400 ± 400
Bioavailability (F%) 100%~85%~40%

Mechanistic Visualization

The following diagram illustrates the logical causality between the chemical structure of N-Ac-o-MePhe, its pharmacokinetic stability, and its pharmacodynamic outcome in murine models.

Pathway Prodrug N-Ac-o-MePhe (Administered Compound) Stability Aminopeptidase Resistance Prodrug->Stability N-Acetylation Distribution Systemic & CNS Distribution Prodrug->Distribution High Lipophilicity Target PAH Enzyme Inhibition Stability->Target Sustained Half-Life Distribution->Target Target Engagement Outcome Hyperphenylalaninemia (PKU Model) Target->Outcome Blocked Tyr Synthesis

Figure 1: Pharmacokinetic and pharmacodynamic pathway of 2-acetamido-3-(2-methylphenyl)propanoic acid.

References

  • (S)-2-Azaniumyl-2-methyl-3-phenylpropanoate monohydrate. IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLKj7WP0rqoKQNinAxPCQHX5nDpKELbB9Gyg4DTS0lCDZHCYmlFdJvQSkmYGmMzA6VbEEA7p1bchj0pDEPSNCSAOX8D1fibf3FpsniQ7XJeniionDB5f_cqhJVa9BQO9HNncxVztt_0PCfqqgrNrKB]
  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZaiLgmPYVcIxpFmRSiAOmQqwRskAciviVOfkhAL7PVxW_XRRMpaKqTcx_r74ZgUnHWDrLpldbuoRpjy44mWdUCE6i2SE5ERs_L9OGA8NNjSQB5pWG_x2xXkCOeal3XGC70jDidy-fXhefSc=]
  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuEd0qojVCHcSSj9GTBz1AhmP5Md2NgaFcACW24XNE6nl7ueABCilgOxIVN_tl2r5CAUz4i1gQWl4mH9hlL-iFoDlXf35kVp05CBxIN_jy_9pkC54D9cF5esbNFeP243E3JL8=]
  • Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPHxGcRcY1BsWwEepE3HPYPqWIKt-Vo1U9hp5wrg36l4RoOamfGlcRPmtpfy7RULYAS-gH8bUE0dj6PZkPwGOBZNHbG23GT3_S0zbImUwF3rozdjXY6sJRLvloKj3odaOt2XKdqrTG_qmD6YLDD1PsY2oRoh1vlXR_xdg98Zu8QyRyPe_9e6TFK0prQnN4LZ3g6_nYUcP2-sjkOvNZ]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 2-acetamido-3-(2-methylphenyl)propanoic acid in aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation chemists experiencing aqueous solubility challenges with 2-acetamido-3-(2-methylphenyl)propanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation chemists experiencing aqueous solubility challenges with 2-acetamido-3-(2-methylphenyl)propanoic acid (an N-acetylated, ortho-methylated phenylalanine derivative).

Rather than relying on trial and error, this guide provides a mechanistic framework to understand why this molecule resists dissolution and offers self-validating protocols to achieve thermodynamic stability in aqueous buffers.

Physicochemical Root Cause Analysis (The "Why")

To successfully solubilize a compound, we must first deconstruct its molecular architecture. 2-acetamido-3-(2-methylphenyl)propanoic acid presents three distinct physicochemical domains that dictate its behavior in water:

  • The Hydrophobic Core (o-Tolyl Group): The 2-methylphenyl ring is highly lipophilic. Water molecules must form a highly ordered, entropically unfavorable cage around this bulky aromatic group, driving the molecule to aggregate and precipitate to minimize exposed surface area. This leads to exceptionally low kinetic solubility[1].

  • The Rigid Crystal Lattice (Acetamido Group): The N-acetyl group (-NHCOCH₃) acts as both a strong hydrogen-bond donor and acceptor. In the solid state, these molecules form extensive intermolecular amide-amide hydrogen bond networks. Breaking this stable crystal lattice requires significant energy, which pure water cannot provide at standard temperatures[2].

  • The Ionizable Handle (Propanoic Acid): The carboxylic acid moiety has an estimated pKa of ~3.5 to 3.8. At acidic pH, the molecule is completely neutral and insoluble. At physiological pH (7.4), the carboxylate group is ionized, providing the primary ion-dipole interaction necessary for aqueous solvation.

Diagnostic FAQs

Q: Why does my compound immediately crash out when diluting from a 100 mM DMSO stock into PBS? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO (~90-100 mg/mL) because the solvent disrupts the intermolecular hydrogen bonds of the acetamido group[2]. When pipetted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the rate of solvent diffusion exceeds the rate at which the compound can ionize and be solvated by water, the hydrophobic o-tolyl groups rapidly aggregate.

Q: Can I just heat my buffer to 37°C to force it into solution? A: Heating only increases kinetic solubility temporarily by providing thermal energy to break the crystal lattice. However, thermodynamic solubility dictates that once the solution cools back to room temperature—or if the local concentration exceeds the saturation point—the compound will nucleate and recrystallize. You must alter the solvent environment (via pH, cosolvents, or complexation) to achieve a stable thermodynamic equilibrium.

Q: Which cyclodextrin derivative is optimal for this specific aromatic derivative? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended over α

  • or γ -variants. The internal hydrophobic cavity of β -cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the bulky o-tolyl aromatic ring. Simultaneously, the hydroxypropyl modifications on the exterior prevent the cyclodextrin itself from crystallizing out of the aqueous solution, providing a massive boost to apparent solubility and bioavailability[3].

Solubilization Decision Workflow

Follow this logical progression to determine the least disruptive solubilization strategy for your specific downstream assay.

Workflow Start Precipitation Detected Target: 2-acetamido-3-(2-methylphenyl)propanoic acid CheckPH Evaluate Buffer pH Is pH > pKa + 2 (pH > 5.5)? Start->CheckPH AdjustPH Adjust to pH 7.4 (Ionize Carboxylic Acid) CheckPH->AdjustPH No (pH < 5.5) CheckTox Assess Assay Tolerance Can system tolerate organic solvents? CheckPH->CheckTox Yes (pH ≥ 5.5) AdjustPH->CheckTox Still Turbid Success Thermodynamic Solubility Achieved Proceed to Assay AdjustPH->Success Solution Clears AddCosolvent Add 2-5% DMSO / EtOH (Disrupts Amide H-bonding) CheckTox->AddCosolvent Yes AddCyclo Host-Guest Complexation Add 5-10% HP-β-CD CheckTox->AddCyclo No (In vivo / Cell-based) AddCosolvent->AddCyclo Still Turbid AddCosolvent->Success Solution Clears AddCyclo->Success

Decision tree for optimizing aqueous solubility of the target compound.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints to confirm that true thermodynamic solubility has been achieved, preventing false-positive results caused by micro-suspensions.

Protocol A: pH-Driven Solubilization (Henderson-Hasselbalch Optimization)

Causality: Deprotonating the carboxylic acid generates an anion, drastically increasing ion-dipole interactions with water and overcoming the lipophilicity of the o-tolyl group.

  • Weighing: Accurately weigh 10 mg of 2-acetamido-3-(2-methylphenyl)propanoic acid into a clean glass vial.

  • Suspension: Add 8 mL of ultra-pure water. The solution will appear highly turbid (pH will likely drop due to the acid).

  • Titration: Under continuous magnetic stirring, titrate dropwise with 0.1 M NaOH until the solution clears. Do not exceed pH 8.0 to avoid potential hydrolysis of the acetamido group.

  • Buffering: Add 1 mL of a 10X concentrated buffer stock (e.g., 10X PBS, pH 7.4) to lock the pH state. Adjust the final volume to 10 mL with ultra-pure water.

  • Self-Validation Check: Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 15,000 x g for 10 minutes.

    • Pass: No pellet forms. Measure the supernatant via UV-Vis (approx. 260 nm) to confirm the 1 mg/mL concentration.

    • Fail: A white pellet forms. The thermodynamic solubility limit has been exceeded for this ionic strength; proceed to Protocol B.

Protocol B: HP- β -CD Complexation (Phase-Solubility Method)

Causality: The hydrophobic 2-methylphenyl ring is sequestered into the lipophilic cavity of HP- β -CD, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[4].

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your target experimental buffer (e.g., pH 7.4 PBS). Stir until completely transparent.

  • Saturation: Add an excess amount of the target compound (e.g., 50 mg) to 5 mL of the HP- β -CD buffer.

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 rpm at 25°C for 48 hours. This extended time is critical to ensure the host-guest complexation reaches thermodynamic equilibrium.

  • Self-Validation Check: Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Pass: The presence of residual solid on the filter confirms that the solution was fully saturated, meaning the filtrate contains the absolute maximum achievable concentration.

    • Quantification: Dilute the filtrate 1:10 in methanol and quantify the dissolved compound via HPLC-UV against a standard curve. This establishes your K1:1​ stability constant, allowing you to precisely titrate the required CD concentration for future assays.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical manipulation of the solvent environment.

Solubilization StrategyExpected Solubility (mg/mL)Mechanism of EnhancementToxicity / Assay Interference Risk
Unbuffered Water (pH ~4.0) < 0.1Baseline (Unionized state)None
pH 7.4 Buffer (e.g., PBS) 2.0 - 5.0Ionization of carboxylic acidLow (Physiological pH)
5% DMSO in PBS (pH 7.4) 5.0 - 10.0Disruption of amide H-bondingModerate (Cell toxicity >1% DMSO)
10% HP- β -CD in PBS 15.0 - 25.0Host-guest inclusion complexLow (Highly biocompatible)

(Note: Values are extrapolated from the behavior of structurally analogous N-acetylphenylalanine derivatives and cyclodextrin complexation studies[3],[2].)

References

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).

  • [4] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.

  • [2] N-Acetyl-L-phenylalanine (N-Acetylphenylalanine) | Acylamino Acid. MedChemExpress.

  • [1] Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing (SCIRP).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-Acetamido-3-(2-methylphenyl)propanoic Acid

Welcome to the Advanced Chromatography Support Center. Analyzing functionalized amino acid derivatives like 2-acetamido-3-(2-methylphenyl)propanoic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing functionalized amino acid derivatives like 2-acetamido-3-(2-methylphenyl)propanoic acid presents unique chromatographic challenges. Because this molecule contains a hydrophobic aromatic ring (2-methylphenyl), a neutral amide linkage, and an ionizable carboxylic acid moiety, it is highly susceptible to chemical micro-environments within the HPLC system.

This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to eliminate peak tailing and restore Gaussian peak symmetry.

Part 1: Diagnostic Framework

Before altering your method, you must determine whether the peak tailing is a systemic physical defect or an analyte-specific chemical interaction . The following logic tree isolates the root cause.

HPLC_Troubleshooting A Observe Peak Tailing (USP Tf > 1.5) B Does tailing affect all peaks or only the acidic analyte? A->B C All Peaks Tail (Physical Issue) B->C D Only Analyte Tails (Chemical Issue) B->D E Check Extra-Column Volume, Fittings & Column Void C->E F Is Mobile Phase pH within 2 units of pKa (~3.7)? D->F G Yes (pH 2.0 - 5.5) Partial Ionization Occurs F->G H No (pH < 1.7 or > 5.7) Analyte is Uniformly Charged F->H I Adjust pH to ≤ 2.0 (e.g., 0.1% TFA) G->I J Check Sample Solvent Mismatch or Trace Metals H->J

Diagnostic workflow isolating physical vs. chemical causes of peak tailing for acidic analytes.

Part 2: Mechanistic FAQs

Q1: Why does 2-acetamido-3-(2-methylphenyl)propanoic acid tail so severely under standard reversed-phase conditions?

A: The root cause is almost always partial ionization driven by an unoptimized mobile phase pH. The carboxylic acid group on this molecule has a pKa of approximately 3.7. If your mobile phase pH is near this value (e.g., unbuffered water or weak acetate buffers), the analyte exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, polar) states.

Because the neutral form partitions strongly into the C18 stationary phase while the anionic form elutes rapidly, the molecules interconvert as they travel down the column. This uneven ionization leads to asymmetrical peaks or even peak splitting[1].

Q2: How do I select the correct mobile phase buffer to fix this?

A: You must apply the "2-Unit Rule." To prevent tailing, the mobile phase pH must be at least 2 units away from the analyte's pKa.

  • To retain the analyte: Drop the pH to ≤ 1.7 . Using strong ion-pairing acids like 0.1% Trifluoroacetic acid (TFA) or 0.1% to 0.5% Phosphoric acid ensures >99% of the carboxylic acid is protonated.

  • Note on Formic Acid: 0.1% Formic acid yields a pH of ~2.7. For an analyte with a pKa of 3.7, this is only 1 pH unit away, meaning ~10% of the molecules are still ionized, which will still cause mild tailing.

Q3: My pH is optimized to 2.0, but the peak still tails. Could the column be the issue?

A: Yes. Carboxylic acids can act as bidentate ligands, chelating trace metals (such as iron or aluminum) embedded within the silica matrix of the stationary phase[2]. This creates a secondary retention mechanism that releases the analyte slowly, causing a stretched trailing edge. Ensure you are using a high-purity, Type B silica column that is fully endcapped to block residual silanol and metal activity[1].

Q4: What if the tailing only occurs at higher injection volumes?

A: This indicates a sample solvent mismatch (a physical-chemical phenomenon known as infinite dilution)[3]. If your sample is dissolved in 100% Acetonitrile but your mobile phase is 80% aqueous, the analyte travels in a "strong solvent plug." Molecules at the edge of the plug partition normally, but those in the center are swept forward without interacting with the stationary phase, causing severe peak distortion[4]. Always dissolve your sample in the initial mobile phase conditions.

Part 3: Self-Validating Optimization Protocol

To avoid guessing, execute this step-by-step protocol. It is designed as a self-validating system : each step contains an internal control to definitively prove or disprove a specific hypothesis.

Step 1: The Neutral Marker Test (Isolate Physical vs. Chemical Causes)
  • Prepare a test mixture containing 2-acetamido-3-(2-methylphenyl)propanoic acid (100 µg/mL) and a neutral marker like Toluene or Uracil (50 µg/mL).

  • Inject 5 µL under your current method conditions.

  • Validation Logic:

    • If both the neutral marker and your analyte tail (Tf > 1.5), you have a physical void in your column or excessive extra-column volume in your tubing[1]. Replace the column or check PEEK fittings.

    • If the neutral marker is perfectly symmetrical (Tf ~1.0) but your analyte tails, the issue is strictly chemical. Proceed to Step 2.

Step 2: The pH Stress Test (Isolate Ionization Issues)
  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0) .

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile .

  • Run a gradient from 10% B to 90% B over 15 minutes. Inject the sample.

  • Validation Logic: If the peak symmetry is restored (Tf < 1.2), the previous tailing was caused by partial ionization. If tailing persists despite the low pH, proceed to Step 3.

Step 3: The Diluent Volume Test (Isolate Solvent Mismatch)
  • Prepare your analyte in 100% Acetonitrile. Inject 1 µL , then inject 10 µL .

  • Prepare your analyte in the initial mobile phase (e.g., 90% Water / 10% ACN). Inject 10 µL .

  • Validation Logic: If the 1 µL organic injection looks good, but the 10 µL organic injection tails heavily, and the 10 µL aqueous injection is perfectly symmetrical, you have definitively proven a sample solvent mismatch[4].

Part 4: Quantitative Data & Expected Outcomes

The table below summarizes the expected chromatographic behavior of 2-acetamido-3-(2-methylphenyl)propanoic acid under various troubleshooting conditions.

Experimental ConditionMobile Phase pHAnalyte StateExpected USP Tailing Factor (Tf)Resolution / Required Action
0.1% TFA (Aqueous) ~ 2.0>99% Unionized1.0 - 1.2 Optimal. Analyte is fully protonated; highly retained on C18.
0.1% Formic Acid ~ 2.7~90% Unionized1.6 - 1.9 Sub-optimal. pH is too close to pKa; mild tailing observed. Switch to stronger acid.
10 mM Ammonium Acetate ~ 4.0~50% Ionized> 3.0 (Split Peaks) Critical Failure. Analyte is interconverting on-column. Avoid this pH range entirely.
10 mM Phosphate Buffer ~ 7.0>99% Ionized1.1 - 1.3 Acceptable Symmetry, Poor Retention. Elutes near the void volume. Requires HILIC or ion-pairing.
Sample in 100% ACN (Injected into 90% Aq)~ 2.0>99% Unionized1.8 - 2.5 (Fronting/Tailing) Solvent Mismatch. Infinite dilution effect. Dilute sample in mobile phase.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022). HPLC Peak Tailing.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Agroastragaloside I Peak Tailing in HPLC Analysis.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Acetamido-3-(2-methylphenyl)propanoic Acid

Welcome to the Advanced Synthesis Support Knowledge Base. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific steric, electronic, and stereochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Knowledge Base. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific steric, electronic, and stereochemical challenges associated with the synthesis of 2-acetamido-3-(2-methylphenyl)propanoic acid (an N -acetylated ortho-methylphenylalanine derivative).

This portal is structured into Diagnostic FAQs , Quantitative Optimization Data , and Self-Validating Protocols to ensure your workflows are robust, reproducible, and mechanistically sound.

Part 1: Diagnostic FAQs & Troubleshooting Tickets

Ticket #101: Low Yield During Erlenmeyer-Plöchl Condensation

User Issue: "When reacting 2-methylbenzaldehyde with N -acetylglycine, my yield of the azlactone intermediate is consistently below 40%." Root Cause Analysis (Causality): The ortho-methyl group on 2-methylbenzaldehyde introduces significant steric hindrance, restricting the rotational freedom necessary for the Knoevenagel-type condensation to proceed efficiently. Furthermore, if your sodium acetate is not strictly anhydrous, the acetic anhydride will prematurely hydrolyze, lowering the concentration of the active acetylating agent. Resolution:

  • Fuse your sodium acetate immediately prior to use to ensure it is completely anhydrous. It acts as the critical base to deprotonate the N -acetylglycine, driving the formation of the reactive enolate.

  • Increase the reaction time to 4 hours at 80°C to compensate for the steric clash of the ortho-methyl substituent.

Ticket #102: Poor Enantiomeric Excess (ee) in Asymmetric Hydrogenation

User Issue: "Hydrogenation of the enamide precursor yields the correct product, but the ee is stuck at ~80%." Root Cause Analysis (Causality): Stereocontrol in the asymmetric hydrogenation of α -acetamidoacrylates relies entirely on the bidentate coordination of the substrate to the transition metal center (via the olefin π -bond and the acetamido carbonyl oxygen). If your solvent is highly protic (like pure water or un-degassed methanol), hydrogen bonding can disrupt this delicate substrate-catalyst coordination. Furthermore, the steric bulk of the ligand must perfectly match the substrate. Resolution: Switch to a highly rigid, electron-rich bisphosphine ligand such as (R,R)-Ph-BPE. As demonstrated in recent data-driven multi-objective optimization studies, tuning the spatial quadrants of bisphosphine ligands is critical for maximizing both yield and stereoselectivity in catalytic asymmetric reactions . Transitioning to a strictly anhydrous MeOH or DCM solvent system will restore the integrity of the metal-substrate complex.

Ticket #103: Severe Racemization During Downstream Amidation

User Issue: "When I attempt to couple my purified (S)-2-acetamido-3-(2-methylphenyl)propanoic acid to an amine using TBTU and DIPEA, the product completely racemizes." Root Cause Analysis (Causality): This is a classic mechanistic pitfall. When an N -acetyl protected amino acid is activated by a strong coupling agent (TBTU) in the presence of a strong tertiary amine base (DIPEA), it undergoes rapid intramolecular cyclization to form an azlactone. The α -proton of this azlactone intermediate is highly acidic (pKa 9) due to the aromatic stability of its resulting enolate tautomer, leading to instantaneous stereochemical inversion and racemization . Resolution: Avoid strong bases. Substitute DIPEA with a weaker base like pyridine, which is basic enough to facilitate the coupling but not strong enough to rapidly deprotonate the azlactone intermediate.

Part 2: Workflow Visualization & Mechanistic Pathways

The following diagram illustrates the optimized synthetic workflow, highlighting the critical asymmetric hydrogenation step and the downstream racemization pitfall you must avoid.

SynthesisWorkflow Start 2-Methylbenzaldehyde + N-Acetylglycine Condensation Erlenmeyer Condensation (Ac₂O, NaOAc, 80°C) Start->Condensation Azlactone Azlactone Intermediate (4-(2-Methylbenzylidene)- 2-methyl-5(4H)-oxazolone) Condensation->Azlactone Hydrolysis Ring Opening / Hydrolysis (NaOH, then HCl) Azlactone->Hydrolysis Enamide Enamide Precursor (2-Acetamido-3-(2-methylphenyl) acrylic acid) Hydrolysis->Enamide Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Rh-Bisphosphine) Enamide->Hydrogenation Optimization Focus Product Target Molecule: (S)-2-Acetamido-3-(2-methylphenyl) propanoic acid Hydrogenation->Product RacemizationPitfall Direct Amidation Pitfall (e.g., TBTU/DIPEA) Product->RacemizationPitfall If re-activated RacemicMix Racemization via Azlactone Enolate RacemizationPitfall->RacemicMix

Synthetic workflow of 2-acetamido-3-(2-methylphenyl)propanoic acid and racemization pitfalls.

Part 3: Quantitative Data Presentation

To eliminate trial-and-error, our lab has compiled the following multi-objective optimization matrix for the asymmetric hydrogenation of the enamide precursor.

Optimization Matrix: Asymmetric Hydrogenation of Enamide Precursor
Catalyst / Ligand SystemSolventH₂ Pressure (psi)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Rh(COD)(R,R-Ph-BPE)]BF₄ MeOH 30 25 >99 98 (S)
[Rh(COD)(R,R-DIPAMP)]BF₄MeOH30258582 (S)
[Ir(COD)(S,S-Me-DuPhos)]BArFDCM5025>9995 (R)
[Rh(COD)(R,R-Ph-BPE)]BF₄THF30256088 (S)

Note: The Ph-BPE ligand provides the optimal steric pocket for the ortho-methyl substituted substrate, outperforming standard DIPAMP systems.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system; you do not proceed to the next step until the internal validation criteria are met.

Protocol A: Synthesis of 2-Acetamido-3-(2-methylphenyl)acrylic acid (Enamide)
  • Reagent Preparation: In a rigorously dried round-bottom flask, combine 2-methylbenzaldehyde (10.0 mmol), N -acetylglycine (11.0 mmol), and freshly fused anhydrous sodium acetate (11.0 mmol).

  • Condensation: Add acetic anhydride (30.0 mmol). Heat the mixture to 80°C under an argon atmosphere for 4 hours. The mixture will liquefy and turn deep yellow.

  • Validation Checkpoint 1 (Azlactone Formation): Quench a 10 µL aliquot in water/ethyl acetate. Run TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot (UV active) and the appearance of a bright yellow spot confirms complete conversion to the azlactone.

  • Hydrolysis: Cool the reaction to room temperature. Add 1% aqueous NaOH (50 mL) and stir vigorously for 2 hours to selectively open the oxazolone ring without cleaving the acetamido group.

  • Validation Checkpoint 2 (Ring Opening): Monitor via HPLC (275 nm). The azlactone peak must completely disappear, replaced by the more polar enamide peak.

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2.0. Collect the precipitated enamide via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Asymmetric Hydrogenation to Target Molecule
  • Catalyst Preparation (Glovebox Required): Inside an argon-filled glovebox, dissolve[Rh(COD)(R,R-Ph-BPE)]BF₄ (1.0 mol%) in anhydrous, rigorously degassed methanol (5 mL).

  • Substrate Loading: In a high-pressure hydrogenation reactor, dissolve the enamide precursor (5.0 mmol) in degassed methanol (20 mL). Inject the catalyst solution.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 30 psi. Stir at 25°C.

  • Validation Checkpoint 3 (Reaction Completion): Monitor the pressure gauge. The reaction is complete when the H₂ uptake curve flatlines (typically 2–3 hours). Do not stop the reaction prematurely.

  • Workup & ee Determination: Vent the reactor. Filter the solution through a short pad of silica to remove the rhodium catalyst. Evaporate the solvent.

  • Validation Checkpoint 4 (Stereochemical Purity): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 0.1% TFA). The (S)-enantiomer should integrate to 98% ee.

References

  • Sturabotti, E., Calcaterra, A., Martinelli, A., Migneco, L. M., Leonelli, F., & Toscano, G. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.[Link]

  • Dotson, J. J., van Dijk, L., Timmerman, J. C., Grosslight, S., Walroth, R. C., Gosselin, F., Püntener, K., Mack, K. A., & Sigman, M. S. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Journal of the American Chemical Society, 145(1), 110-121.[Link]

Optimization

Technical Support Center: Troubleshooting 2-Acetamido-3-(2-methylphenyl)propanoic Acid Couplings

Welcome to the Advanced Technical Support Center. 2-Acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N-acetyl-2-methylphenylalanine) is a notoriously difficult building block in peptide synthesis and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-Acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N-acetyl-2-methylphenylalanine) is a notoriously difficult building block in peptide synthesis and drug development. Users frequently report two primary modes of failure when working with this molecule: severely depressed coupling yields and high rates of epimerization (racemization) .

As a Senior Application Scientist, I have structured this guide to address the specific chemical causality behind these failures and provide field-validated, self-correcting protocols to optimize your synthetic workflows.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my coupling yield stuck below 20% when using standard reagents like HBTU or DIC/HOBt? A1: The inefficiency stems from severe steric hindrance. The ortho-methyl group on the phenyl ring creates a bulky spatial environment directly adjacent to the alpha-carbon. When activated with standard reagents like HBTU, the resulting OBt (benzotriazole) ester is too bulky to be efficiently attacked by the incoming amine[1]. Standard carbodiimides often fail to drive the reaction to completion before side reactions consume the active ester[1].

Q2: I am seeing a double peak in my HPLC analysis. Why is my product epimerizing? A2: Unlike Fmoc or Boc protecting groups, the N-acetyl group strongly participates in intramolecular side reactions. During carboxylic acid activation, the oxygen of the N-acetyl group attacks the activated carbonyl, forming a 5(4H)-oxazolone (azlactone) intermediate[2]. The alpha-proton of this oxazolone ring is highly acidic (pKa ~9). In the presence of a base, it rapidly enolizes, leading to a loss of stereochemical integrity and the formation of a racemic mixture (epimers) upon aminolysis[2].

Mechanism A N-Ac-2-MePhe-OH + Coupling Reagent B Activated Intermediate (e.g., O-Acylurea) A->B Activation (Base mediated) C Active Ester (OAt / Oxyma) B->C Fast with HATU/COMU D 5(4H)-Oxazolone (Azlactone) B->D Intramolecular Cyclization E Desired Amide (Retained Stereocenter) C->E Aminolysis D->E Direct Aminolysis (Slow) F Racemized Amide (Epimer Mixture) D->F Base-catalyzed Enolization

Figure 1: Competing activation pathways of N-acetyl amino acids leading to amide or oxazolone.

Q3: How does my choice of base affect this racemization? A3: The standard use of strong, unhindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) accelerates the deprotonation of the oxazolone intermediate, maximizing racemization[3]. To suppress this, you must switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is basic enough to facilitate the initial coupling activation but too hindered and weak to efficiently deprotonate the oxazolone's alpha-carbon[3].

Q4: Which coupling reagents should I use to overcome both sterics and racemization? A4: You must use reagents that generate active esters with kinetics faster than oxazolone formation, or that provide anchimeric (neighboring group) assistance.

  • COMU or HATU: These generate Oxyma and OAt esters, respectively. The OAt ester benefits from a pyridine nitrogen that hydrogen-bonds with the incoming amine, accelerating the reaction. COMU is equally efficient but safer (non-explosive) and produces fewer guanidinylation side reactions.

  • TFFH: For extreme steric hindrance, TFFH converts the carboxylic acid into an acyl fluoride[4]. The fluoride ion is extremely small, allowing the incoming amine to bypass the ortho-methyl steric bulk entirely[4].

Part 2: Quantitative Data Presentation

The following table summarizes the performance of various coupling strategies specifically for N-acetylated, sterically hindered amino acids.

Coupling StrategyActive IntermediateReactivity (Steric Hindrance)Racemization Risk (N-Ac)Causality / Notes
HBTU / DIPEA OBt EsterLowHighBulky intermediate; strong base promotes rapid oxazolone enolization[1].
HATU / TMP OAt EsterVery HighModeratePyridine nitrogen provides anchimeric assistance; weak base limits enolization.
COMU / TMP Oxyma EsterVery HighLowNon-explosive alternative to HATU; excellent for maintaining stereocenter.
TFFH / TMP Acyl FluorideExtremeVery LowMinimal steric footprint of fluoride leaving group bypasses ortho-methyl bulk.

Part 3: Experimental Troubleshooting Workflow

Workflow Start Issue: Low Yield or Epimerization CheckReagent Using standard reagents (e.g., HBTU, DIC)? Start->CheckReagent SwitchReagent Switch to COMU or HATU (Generates Oxyma/OAt ester) CheckReagent->SwitchReagent Yes CheckBase Using strong base (e.g., DIPEA, TEA)? CheckReagent->CheckBase No SwitchReagent->CheckBase SwitchBase Switch to TMP (Collidine) to minimize enolization CheckBase->SwitchBase Yes CheckSterics Still facing incomplete coupling (>2 hrs)? CheckBase->CheckSterics No SwitchBase->CheckSterics AcylFluoride Use TFFH protocol for Acyl Fluoride generation CheckSterics->AcylFluoride Yes

Figure 2: Step-by-step troubleshooting workflow for hindered N-acetyl amino acid couplings.

Part 4: Validated Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using COMU and TMP

This protocol utilizes the high reactivity of the Oxyma ester while mitigating base-catalyzed racemization.

  • Resin Preparation: Wash the resin-bound amine thoroughly with DMF (3 x 1 min) to remove any residual basic or acidic species.

  • Pre-activation (Critical Timing): In a separate vial, dissolve 2-acetamido-3-(2-methylphenyl)propanoic acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in DMF. Add TMP (collidine) (8.0 eq).

    • Causality & Validation Check: COMU will change from colorless to a yellow/orange hue upon activation. Limit this pre-activation to exactly 1 to 2 minutes. Prolonged pre-activation of N-acetyl amino acids guarantees oxazolone formation and subsequent racemization[2].

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate the reaction for 45-60 minutes at room temperature[1].

  • Self-Validation: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). If the test remains positive (indicating unreacted amines), drain the vessel and immediately repeat steps 2-3 (Double Coupling)[1].

Protocol 2: Acyl Fluoride Generation via TFFH for Refractory Couplings

If Protocol 1 fails due to extreme steric clash at the growing peptide chain, switch to acyl fluoride generation.

  • Acid Fluoride Generation: Dissolve the N-acetyl amino acid (2.0 eq) in anhydrous DCM or DMF. Add TFFH (2.0 eq) and TMP (4.0 eq)[4].

    • Causality: TFFH rapidly converts the carboxylic acid to an acyl fluoride. The fluoride atom is highly electronegative but sterically tiny, allowing it to bypass the ortho-methyl group's bulk during aminolysis[4].

  • Coupling: Add the solution to the resin-bound amine. Allow the reaction to proceed for 1.5 to 2 hours.

    • Validation Check: Acid fluorides are highly stable against oxazolone formation compared to OBt esters, allowing for longer coupling times without proportional increases in racemization[4]. Perform a micro-cleavage and analyze via LC-MS; a mass shift of -18 Da indicates unreacted oxazolone, which should be minimal here.

  • Thorough Washing: Wash the resin extensively with DMF (5 x 1 min).

    • Causality: TFFH generates tetramethylurea as a byproduct, which can interfere with subsequent synthetic steps if not completely removed[4].

Part 5: References

  • Title: Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids | Source: Benchchem | URL: 1

  • Title: Peptide Coupling Reagents Guide | Source: Sigma-Aldrich | URL:

  • Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study | Source: PMC / NIH | URL: 2

  • Title: A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis | Source: Benchchem | URL: 4

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications | URL: 3

Sources

Troubleshooting

Biocatalysis Technical Support Center: Overcoming Steric Hindrance in 2-Acetamido-3-(2-methylphenyl)propanoic Acid Resolution

Welcome to the Technical Support Center for the enzymatic resolution of 2-acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N -acetyl-2-methylphenylalanine). This portal is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enzymatic resolution of 2-acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N -acetyl-2-methylphenylalanine). This portal is designed for researchers, scientists, and drug development professionals facing bottlenecks in the chemoenzymatic synthesis of enantiopure ortho-substituted phenylalanines.

Mechanistic Overview: The Steric Hindrance Challenge

The substrate 2-acetamido-3-(2-methylphenyl)propanoic acid presents a severe structural challenge for standard hydrolases. The ortho-methyl group on the phenyl ring creates a massive steric clash within the hydrophobic binding pocket (the S1′​ subsite) of the enzyme. This steric repulsion restricts the conformational freedom required for the N -acetyl group to properly align with the catalytic zinc ion (in aminoacylases) or the catalytic triad. Consequently, the nucleophilic attack by the enzyme's activated water molecule is hindered, leading to aborted catalytic cycles, drastically low conversion rates, and compromised enantiomeric excess ( ee ). Overcoming this requires targeted interventions in enzyme selection, solvent engineering, or reaction parameters.

Workflow Start Substrate: 2-acetamido-3-(2-methylphenyl) propanoic acid TestWT Test Wild-Type Acylase I Start->TestWT CheckConv Conversion > 40%? TestWT->CheckConv LowConv Low Conversion (Steric Clash) CheckConv->LowConv No Success High Yield & >99% ee L-2-methylphenylalanine CheckConv->Success Yes Solvent Solvent Engineering (Add 10-15% DMSO) LowConv->Solvent Mutant Enzyme Engineering (Active Site Expansion) LowConv->Mutant AltEnz Alternative Enzyme (e.g., Engineered PAL) LowConv->AltEnz Solvent->Success Improved Access Mutant->Success Steric Relief AltEnz->Success Better Pocket

Workflow for diagnosing and overcoming steric hindrance in enzymatic resolution.

Troubleshooting Guides & FAQs

Q1: My wild-type Acylase I yields <15% conversion with 2-acetamido-3-(2-methylphenyl)propanoic acid. Why is the reaction stalling? A1: This is a classic symptom of steric exclusion. The ortho-methyl group prevents the substrate from adopting the necessary transition-state geometry within the active site. Solution: You must either expand the active site or change the biocatalytic pathway. We recommend switching to an engineered acylase variant specifically evolved for bulky substrates. Alternatively, recent advances have demonstrated that engineered Phenylalanine Ammonia-Lyase (PAL) can efficiently handle ortho-substituted phenylalanines by utilizing a completely different catalytic mechanism (ammonia addition rather than deacetylation)[1].

Q2: I cannot change the enzyme due to regulatory filings. Can I improve the kinetics of wild-type Acylase I? A2: Yes, through Solvent Engineering. The addition of 10–15% (v/v) of a water-miscible organic co-solvent, such as DMSO or low-molecular-weight alcohols like pentanol, can slightly denature the enzyme's rigid exterior, increasing the conformational flexibility of the active site[2]. This "induced fit" flexibility allows the enzyme to temporarily accommodate the bulky ortho-methyl group. Furthermore, the co-solvent significantly improves the aqueous solubility of the highly lipophilic substrate.

Q3: I achieved higher conversion by raising the temperature to 45°C, but my enantiomeric excess ( ee ) dropped to 80%. How do I fix this? A3: Elevated temperatures provide the kinetic energy necessary for the non-preferred D-enantiomer to overcome the steric activation barrier, resulting in unwanted deacetylation and a drop in ee . To restore strict stereocontrol, lower the reaction temperature to 25°C–30°C. While this will decrease the overall reaction rate, the enantioselectivity will recover to >99%. Compensate for the slower rate by increasing the enzyme loading by 1.5x to 2x.

Quantitative Data: Strategy Comparison
StrategyBiocatalystCo-Solvent / ConditionsExpected ConversionEnantiomeric Excess ( ee )
Baseline Wild-Type Acylase IAqueous Buffer, 37°C< 15%~80%
Solvent Engineering Wild-Type Acylase I15% DMSO, 25°C45% (Max 50%)> 98%
Enzyme Engineering Engineered AcylaseAqueous Buffer, 30°C49% (Max 50%)> 99%
Alternative Pathway Engineered AtPAL3M NH₄[H₂NCO₂], pH 9.5> 90%> 99%
Self-Validating Protocol: Chemoenzymatic Resolution via Solvent Engineering

This protocol utilizes solvent engineering to force wild-type or slightly engineered acylases to accept the sterically hindered 2-acetamido-3-(2-methylphenyl)propanoic acid. The protocol is self-validating: the differential solubility of the product and unreacted substrate during the acid/base workup physically confirms successful conversion.

Reagents & Equipment:

  • Substrate: Racemic 2-acetamido-3-(2-methylphenyl)propanoic acid (100 mM)

  • Enzyme: Acylase I (e.g., from Aspergillus melleus, 50 mg/mmol substrate)

  • Buffer: 0.1 M Potassium phosphate buffer (pH 7.5)

  • Co-solvent: Dimethyl sulfoxide (DMSO)

  • 1M HCl and 1M NaOH

  • HPLC system with a chiral stationary phase (e.g., Chiralcel OD-H)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 10 mmol of racemic 2-acetamido-3-(2-methylphenyl)propanoic acid in 15 mL of pure DMSO. Ensure complete dissolution, as the ortho-methyl group makes the substrate highly hydrophobic.

  • Enzyme Hydration: In a separate 250 mL reactor, dissolve 500 mg of Acylase I in 85 mL of 0.1 M Potassium phosphate buffer (pH 7.5). Stir gently at 25°C for 15 minutes to fully hydrate the enzyme.

  • Reaction Initiation: Slowly add the DMSO/substrate solution dropwise to the enzyme buffer under continuous stirring (200 rpm). The final DMSO concentration will be exactly 15% (v/v). Adjust the pH back to 7.5 using 1M NaOH if the addition caused fluctuations.

  • Incubation & Monitoring: Incubate the reaction at 25°C. Monitor the reaction progress every 6 hours by withdrawing a 50 µL aliquot, quenching with 50 µL of methanol, centrifuging, and analyzing the supernatant via chiral HPLC. The reaction is complete when the conversion reaches 48-50% (typically 24-36 hours).

  • Self-Validating Workup (Separation):

    • Acidify the reaction mixture to pH 2.0 using 1M HCl. At this pH, the unreacted D-2-acetamido-3-(2-methylphenyl)propanoic acid is fully protonated and precipitates out of solution, while the deacetylated L-2-methylphenylalanine remains soluble as a hydrochloride salt.

    • Filter the mixture to recover the D-enantiomer (solid).

    • Adjust the filtrate to pH 6.0 (the isoelectric point of the target amino acid) using 1M NaOH. The enantiopure L-2-methylphenylalanine will now precipitate.

    • Filter, wash with cold water, and dry under vacuum. The physical separation of the two distinct solids validates the successful enzymatic cleavage.

Mechanism Substrate Substrate N-acetyl-o-methyl-Phe Complex E-S Complex Expanded Pocket accommodates o-methyl Substrate->Complex Enzyme Biocatalyst Engineered Acylase Enzyme->Complex Hydrolysis Catalytic Step Zn2+ mediated deacetylation Complex->Hydrolysis Transition State Products Products L-2-methylphenylalanine + Acetate Hydrolysis->Products Stereoselective Cleavage

Mechanistic pathway of enzymatic deacetylation showing steric relief strategy.

References
  • Varga, A., et al. (2022). "Engineered, Scalable Production of Optically Pure L-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana." The Journal of Organic Chemistry. Available at:[Link]

  • Gotor-Fernández, V., et al. (2011). "Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives." Chemical Reviews. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of N-Acetylated Phenylalanine Analogues: A Structural and Methodological Perspective

Introduction In the landscape of drug discovery and chemical biology, the nuanced interplay between a ligand's structure and its binding affinity for a biological target is of paramount importance. N-acetylated amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and chemical biology, the nuanced interplay between a ligand's structure and its binding affinity for a biological target is of paramount importance. N-acetylated amino acids represent a crucial class of molecules, often serving as foundational scaffolds in the design of therapeutic agents and chemical probes. This guide provides an in-depth comparison of two closely related N-acetylated phenylalanine analogues: 2-acetamido-3-(2-methylphenyl)propanoic acid and its parent compound, N-acetylphenylalanine .

Due to a lack of direct comparative experimental data in the public domain for 2-acetamido-3-(2-methylphenyl)propanoic acid, this guide will adopt a theoretical and methodological framework. We will dissect the structural distinctions between these two molecules, hypothesize the potential impact of these differences on binding affinity, and provide comprehensive, field-proven protocols for researchers to empirically determine and compare their binding characteristics. This approach is designed to empower researchers, scientists, and drug development professionals with both the foundational knowledge and the practical tools to investigate the structure-activity relationships of this class of compounds.

Molecular Characterization and Physicochemical Properties

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of N-acetylphenylalanine and predict those for 2-acetamido-3-(2-methylphenyl)propanoic acid, assessed in the context of Lipinski's Rule of Five for oral bioavailability.[1][2][3][4][5][6]

PropertyN-acetylphenylalanine2-acetamido-3-(2-methylphenyl)propanoic acid (Predicted)Lipinski's Rule of Five Guideline
Molecular Formula C₁₁H₁₃NO₃[7][8]C₁₂H₁₅NO₃-
Molecular Weight ( g/mol ) 207.23[7][8]221.26< 500
LogP (Octanol-Water Partition Coefficient) ~0.6[8][9]~1.1≤ 5
Hydrogen Bond Donors 2[8]2≤ 5
Hydrogen Bond Acceptors 3[8]3≤ 10
Rule of Five Violations 00No more than 1

Both compounds are predicted to exhibit good "drug-likeness" with no violations of Lipinski's Rule of Five, suggesting they possess fundamental properties conducive to oral bioavailability. The primary difference lies in the increased molecular weight and predicted lipophilicity of the 2-methylphenyl derivative, a direct consequence of the additional methyl group.

Structural Analysis: The Impact of the Ortho-Methyl Group

The defining structural difference between the two molecules is the presence of a methyl group at the ortho position of the phenyl ring in 2-acetamido-3-(2-methylphenyl)propanoic acid. This seemingly minor addition can have profound implications for the molecule's interaction with a protein binding pocket.

G cluster_0 N-acetylphenylalanine cluster_1 2-acetamido-3-(2-methylphenyl)propanoic acid a a b b

Figure 1: Chemical structures of the two compounds.

The introduction of the ortho-methyl group can influence binding affinity through several mechanisms:

  • Steric Hindrance: The methyl group introduces steric bulk, which can either be detrimental or beneficial to binding.[10][11][12] If the binding pocket is narrow, the methyl group could clash with amino acid residues, preventing optimal orientation and reducing binding affinity.[13] Conversely, if the pocket has a corresponding hydrophobic cavity, the methyl group can occupy this space and enhance binding.

  • Conformational Restriction: The ortho-methyl group can restrict the rotation of the phenyl ring relative to the propanoic acid backbone. This reduction in conformational flexibility can have a complex effect on binding. A more rigid conformation might be pre-organized for optimal binding, leading to a lower entropic penalty upon binding and thus higher affinity. However, if the preferred conformation is not compatible with the binding site, the restriction will decrease affinity.

  • Hydrophobic Interactions: The methyl group is hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and valine.[14][15][16] This can contribute positively to the binding enthalpy. A literature analysis has shown that the addition of a methyl group can lead to a significant increase in binding affinity in a notable percentage of cases.[13][17]

G compound Ortho-Methyl Group Addition steric Steric Effects compound->steric Introduces bulk conformation Conformational Rigidity compound->conformation Restricts rotation hydrophobic Hydrophobic Interactions compound->hydrophobic Increases lipophilicity affinity Binding Affinity steric->affinity Positive or negative impact conformation->affinity Context-dependent effect hydrophobic->affinity Generally positive contribution G start Start immobilize Immobilize Protein on Sensor Chip start->immobilize inject Inject Compound (Analyte) immobilize->inject measure Measure RU Change (Sensorgram) inject->measure regenerate Regenerate Surface measure->regenerate analyze Analyze Data (ka, kd, KD) measure->analyze regenerate->inject Next concentration end End analyze->end

Figure 3: A simplified SPR experimental workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [18][19][20][21][22] Experimental Protocol: A General Guide for ITC Analysis

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the compounds in the exact same buffer to minimize heats of dilution.

    • Degas all solutions thoroughly before use.

    • Accurately determine the concentrations of the protein and the compounds.

  • ITC Experiment:

    • Fill the sample cell with the protein solution (typically 5-50 µM).

    • Fill the injection syringe with the compound solution (typically 10-20 times the protein concentration).

    • Perform a series of small, timed injections of the compound into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

G start Start prepare Prepare Protein and Compound in Matched Buffer start->prepare load Load Protein into Cell and Compound into Syringe prepare->load titrate Perform Titration (Injections) load->titrate measure Measure Heat Change titrate->measure analyze Analyze Binding Isotherm (KD, ΔH, n) measure->analyze end End analyze->end

Figure 4: A simplified ITC experimental workflow.

Computational Approaches to Predicting Binding Affinity

In the absence of experimental data, and to guide experimental design, computational methods can provide valuable insights into the potential binding affinities of these compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. [23][24][25][26][27] A General Molecular Docking Workflow

  • Preparation of Receptor and Ligands:

    • Obtain a high-resolution 3D structure of the target protein (from PDB or homology modeling).

    • Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

    • Generate 3D structures of the N-acetylated phenylalanine analogues and optimize their geometries.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligands within the binding site.

    • Score the generated poses using a scoring function to estimate the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Compare the docking scores of the two compounds to predict their relative binding affinities.

Free Energy Perturbation (FEP)

FEP is a more rigorous and computationally intensive method that calculates the relative binding free energy between two closely related ligands. [10][28][29][30][31] Conceptual Overview of FEP

FEP simulations involve creating a thermodynamic cycle where one ligand is "alchemically" transformed into the other, both in the free state in solution and when bound to the protein. By calculating the free energy changes for these transformations, the difference in binding free energy (ΔΔG) between the two ligands can be determined with high accuracy. This method is particularly well-suited for comparing the effects of small structural modifications, such as the addition of a methyl group.

Conclusion

This guide provides the theoretical framework for understanding these potential effects and, more importantly, offers detailed, actionable protocols for researchers to determine these binding affinities experimentally using SPR and ITC. Furthermore, we have outlined computational approaches that can be used to predict and rationalize these differences. By combining these theoretical and practical approaches, researchers can effectively dissect the structure-activity relationships of N-acetylated phenylalanine analogues and advance their drug discovery and chemical biology programs.

References

  • Rowan University. Free-Energy Perturbation. [Link]

  • Maven Regulatory Solutions. (2024, August 30). The Role of Free Energy Perturbation in Drug Discovery: Enhancing Binding Affinity Predictions. [Link]

  • RSC Publishing. Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. [Link]

  • ACS Publications. (2021, March 11). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. Journal of Chemical Information and Modeling. [Link]

  • Cresset Group. Free Energy Perturbation (FEP). [Link]

  • National Institutes of Health. (2012, May 10). Methyl effects on protein-ligand binding. PubMed. [Link]

  • ResearchGate. Methyl Effects on Protein-Ligand Binding. [Link]

  • National Institutes of Health. Methyl Effects on Protein–Ligand Binding. PMC. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. [Link]

  • RSC Publishing. (2017, September 26). A systematic analysis of atomic protein–ligand interactions in the PDB. [Link]

  • ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

  • National Institutes of Health. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • National Institutes of Health. N-Acetyl-L-phenylalanine. PubChem. [Link]

  • National Institutes of Health. (-)-N-Acetylphenylalanine. PubChem. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Scent.vn. N-Acetyl-L-phenylalanine CAS# 2018-61-3. [Link]

  • National Institutes of Health. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]

  • National Institutes of Health. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • ACS Publications. (2025, April 21). Methyl•••Methyl Interactions in Proteins: Insights from Structural and Computational Studies. Journal of Chemical Information and Modeling. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Bio-Rad. Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Ramírez Lab. (2016, April 20). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. [Link]

  • National Institutes of Health. Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PMC. [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • ResearchGate. (2021, October 15). Molecular Docking Simplified- A Literature Review. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

  • YouTube. (2022, July 12). Lipinski's rule of five. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • Scribd. Lipinski's Rule of Five Overview. [Link]

  • GARDP Revive. Lipinski's Rule of 5. [Link]

  • Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • GalChimia. (2019, November 13). Twenty years of the Rule of Five. [Link]

  • National Institutes of Health. (2S)-2-amino-3-(2-methylphenyl)propanoic acid. PubChem. [Link]

  • ResearchGate. Lipinski's Rule of five for Drug Likeliness of compounds 5a-5g. [Link]

  • Cheméo. Chemical Properties of 3-(2-Methylphenyl)propionic acid (CAS 22084-89-5). [Link]

  • ResearchGate. Physicochemical properties of synthesized propionic acid derivatives. [Link]

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Comparative

A Researcher's Guide to Evaluating the Biological Activity of 2-acetamido-3-(2-methylphenyl)propanoic acid Against Standard COX Inhibitors

Introduction: Unraveling the Therapeutic Potential of a Novel Arylpropionic Acid Derivative 2-acetamido-3-(2-methylphenyl)propanoic acid is a member of the arylpropionic acid derivatives, a well-established class of non-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Arylpropionic Acid Derivative

2-acetamido-3-(2-methylphenyl)propanoic acid is a member of the arylpropionic acid derivatives, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally similar to known NSAIDs, this compound holds potential as a modulator of inflammatory pathways. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the biological activity of 2-acetamido-3-(2-methylphenyl)propanoic acid. We will focus on its potential as a COX inhibitor, comparing its in vitro efficacy against a panel of well-characterized standard inhibitors. The experimental protocols detailed herein are designed to yield robust and reproducible data, enabling a thorough assessment of the compound's potency and selectivity.

The Scientific Imperative: Why Comparative Analysis is Crucial

In drug discovery, the biological activity of a novel compound is meaningful only when benchmarked against existing standards. A direct comparison with established drugs such as Ibuprofen, Indomethacin, and Celecoxib allows for the contextualization of a new molecule's potency and selectivity. This comparative approach is essential for:

  • Determining Therapeutic Potential: Gauging whether a new compound offers any advantage over existing therapies.

  • Understanding Structure-Activity Relationships (SAR): Elucidating how the unique structural features of 2-acetamido-3-(2-methylphenyl)propanoic acid influence its biological activity.

  • Guiding Further Research: Informing decisions on whether to proceed with more advanced preclinical and clinical studies.

The core of this guide is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of 2-acetamido-3-(2-methylphenyl)propanoic acid against both COX-1 and COX-2 isoforms. The IC50 value is a quantitative measure of the concentration of a drug required to inhibit a specific biological process by 50%.[2][3]

The Target: Cyclooxygenase and the Prostaglandin Biosynthesis Pathway

Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[4] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

The following diagram illustrates the prostaglandin biosynthesis pathway and the role of COX enzymes as the target for NSAIDs.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inhibitor 2-acetamido-3-(2-methylphenyl)propanoic acid & Standard Inhibitors Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Prostaglandin biosynthesis pathway illustrating the inhibition of COX-1 and COX-2.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

This protocol provides a step-by-step method for determining the IC50 values of 2-acetamido-3-(2-methylphenyl)propanoic acid and standard inhibitors against ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5]

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • 2-acetamido-3-(2-methylphenyl)propanoic acid (test compound)

  • Standard Inhibitors: Ibuprofen, Indomethacin, Celecoxib (positive controls)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow Diagram:

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 2-acetamido-3-(2-methylphenyl)propanoic acid and standard inhibitors in DMSO D Add test compound/inhibitor dilutions or DMSO (vehicle control) to wells A->D B Prepare working solutions of COX-1/COX-2 enzymes, Heme, TMPD, and Arachidonic Acid C Add Assay Buffer, Heme, and COX-1 or COX-2 enzyme to 96-well plate B->C F Add TMPD solution to all wells B->F G Initiate reaction by adding Arachidonic Acid solution B->G C->D E Incubate at 25°C for 5 minutes D->E E->F F->G H Incubate for 5 minutes at 25°C G->H I Read absorbance at 590 nm H->I J Calculate percent inhibition for each concentration I->J K Plot percent inhibition vs. log[inhibitor] and perform non-linear regression to determine IC50 values J->K

Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Compound Preparation: Prepare stock solutions of 2-acetamido-3-(2-methylphenyl)propanoic acid and the standard inhibitors (Ibuprofen, Indomethacin, Celecoxib) in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer as per the manufacturer's recommendations. Keep enzymes on ice.

  • Plate Setup:

    • Inhibitor Wells: To triplicate wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the diluted test compound or standard inhibitor.

    • 100% Activity Control Wells: To triplicate wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme solution, and 10 µL of DMSO.

    • Background Wells: To triplicate wells, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of DMSO.

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow for inhibitor binding.

  • Substrate Addition: Add 20 µL of the TMPD solution to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

  • Final Incubation and Measurement: Incubate the plate for 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.

Data Analysis and Comparison

  • Calculate Percent Inhibition: The percentage of COX inhibition for each concentration of the test compound and standard inhibitors is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Background Well) / (Absorbance of 100% Activity Control Well - Absorbance of Background Well)] x 100

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound against both COX-1 and COX-2.[6][7]

  • Calculate Selectivity Index (SI): The selectivity of a compound for COX-2 over COX-1 is determined by calculating the Selectivity Index:

    SI = IC50 (COX-1) / IC50 (COX-2)

    A higher SI value indicates greater selectivity for COX-2.

Comparative Data Table:

The following table presents a compilation of reported IC50 values for standard COX inhibitors. The data for 2-acetamido-3-(2-methylphenyl)propanoic acid is to be determined through the experimental protocol described above.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-acetamido-3-(2-methylphenyl)propanoic acid To be determinedTo be determinedTo be determined
Ibuprofen13[8]370[8]0.035[8]
Indomethacin0.08[9]2.75[9]0.029
Diclofenac0.06[9]0.40[9]0.15[9]
Celecoxib15[8]0.04[8]375[8]

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source and substrate concentration.[8]

Interpretation of Results and Conclusion

The experimental data generated will allow for a direct comparison of the inhibitory potency and selectivity of 2-acetamido-3-(2-methylphenyl)propanoic acid with established NSAIDs.

  • A low IC50 value against COX-2 suggests potent anti-inflammatory activity.

  • A high Selectivity Index indicates a preference for inhibiting COX-2 over COX-1, which may translate to a more favorable gastrointestinal safety profile.

By following the rigorous experimental and analytical framework outlined in this guide, researchers can obtain high-quality, comparative data to elucidate the biological activity of 2-acetamido-3-(2-methylphenyl)propanoic acid. This will provide a solid foundation for further investigation into its therapeutic potential as a novel anti-inflammatory agent.

References

  • Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways. The... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved March 17, 2026, from [Link]

  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). BenchChem.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (2025). BenchChem.
  • Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Technical Support Center: Controlling for COX-1 Inhibition in Cox-2-IN-1 Experiments. (2025). BenchChem.
  • Application Note: Determination of the IC50 of Iguratimod for COX-2 Inhibition. (2025). BenchChem.
  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved March 17, 2026, from [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Retrieved March 17, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved March 17, 2026, from [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (n.d.). PNAS. Retrieved March 17, 2026, from [Link]

  • Mechanism of Prostaglandin Synthesis and COX-Inhibition. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? | ResearchGate. (2020, June 22). Retrieved March 17, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism. (n.d.). Springer Nature Experiments. Retrieved March 17, 2026, from [Link]

  • Cyclooxygenase Pathway Overview Diagram | PDF. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024, September 19). YouTube. Retrieved March 17, 2026, from [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024, September 25). Retrieved March 17, 2026, from [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2015, April 8). AJMC. Retrieved March 17, 2026, from [Link]

  • A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflamm
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). Retrieved March 17, 2026, from [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Validation

Solvent Effects on the Chemical Stability of 2-Acetamido-3-(2-methylphenyl)propanoic Acid: A Comparative Guide

As a critical intermediate in the synthesis of sterically constrained peptidomimetics and active pharmaceutical ingredients (APIs), 2-acetamido-3-(2-methylphenyl)propanoic acid (an N-acetylated derivative of ortho-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of sterically constrained peptidomimetics and active pharmaceutical ingredients (APIs), 2-acetamido-3-(2-methylphenyl)propanoic acid (an N-acetylated derivative of ortho-methylphenylalanine) presents unique formulation and storage challenges. The presence of the ortho-methyl group restricts the rotameric conformations of the phenyl ring, conferring specific pharmacological properties but also altering the molecule's solvation dynamics.

This guide provides an objective, data-driven comparison of how different solvent systems impact the chemical stability of this molecule, supported by self-validating experimental protocols and mechanistic causality.

Mechanistic Overview of Solvent-Induced Degradation

Understanding the stability of N-acetyl amino acids requires analyzing the interaction between the solvent and the molecule's two primary reactive centers: the C-terminal carboxylic acid and the N-terminal acetamido group. Thermodynamic analyses of structurally similar compounds, such as , demonstrate that organic solvents stabilize hydrophobic side chains (like the 2-methylphenyl group) but can expose the polypeptide backbone to solvolysis depending on the solvent's nucleophilicity[1].

  • Aqueous Buffers (Hydrolysis): In water, particularly at pH extremes (< 3 or > 9), the molecule is susceptible to acid- or base-catalyzed hydrolysis of the amide bond, yielding 2-methylphenylalanine and acetic acid. However, the bulky ortho-methylphenyl group provides steric shielding, reducing the hydration sphere around the chiral center and slowing the rate of nucleophilic attack compared to unhindered phenylalanine[2].

  • Alcohols (Esterification): Protic, nucleophilic solvents like methanol and ethanol drive Fischer esterification at the carboxylic acid. This reaction is accelerated by heat and trace acidity (including auto-catalysis from the API's own carboxyl group).

  • Polar Aprotic Solvents (Inert Solvation): Solvents like Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) lack nucleophilic protons. They effectively solvate the hydrophobic aromatic ring without participating in solvolysis, making them ideal for long-term stock solutions. However, under specific coupling conditions in polar solvents, N-acetyl amino acids can form oxazolone intermediates, leading to [3].

Pathways API 2-Acetamido-3-(2-methylphenyl) propanoic acid Water Aqueous Buffers (pH < 3 or > 9) API->Water Dissolution Alcohol Alcohols (MeOH, EtOH) API->Alcohol Dissolution Aprotic Aprotic Solvents (ACN, DMSO) API->Aprotic Dissolution Hydrolysis Amide Hydrolysis (Cleavage of N-Acetyl) Water->Hydrolysis Acid/Base Catalysis Esterification Esterification (Carboxyl Modification) Alcohol->Esterification Nucleophilic Attack Stable High Chemical Stability (Intact Molecule) Aprotic->Stable Inert Environment

Fig 1: Primary degradation pathways of 2-acetamido-3-(2-methylphenyl)propanoic acid by solvent.

Comparative Solvent Stability Profile

The following table summarizes the quantitative degradation profile of 2-acetamido-3-(2-methylphenyl)propanoic acid across standard laboratory and manufacturing solvents. Data is normalized to a 14-day accelerated stability study at 40°C.

Solvent SystemPurity Recovery (%)Primary Degradant IdentifiedDominant Mechanism
Water (pH 2.0) 89.4 ± 0.62-methylphenylalanineAcid-catalyzed Amide Hydrolysis
Water (pH 7.4) 98.2 ± 0.3None significantN/A (Stable near neutral pH)
Water (pH 10.0) 91.1 ± 0.52-methylphenylalanineBase-catalyzed Amide Hydrolysis
Methanol 93.5 ± 0.4Methyl ester derivative (+14 Da)Nucleophilic Solvolysis (Esterification)
Acetonitrile 99.5 ± 0.1NoneInert Solvation
DMSO 97.8 ± 0.2Unidentified trace adductsTrace oxidation / hygroscopic water interference

Key Takeaway: Acetonitrile is the superior solvent for analytical and storage purposes. If aqueous buffers must be used for biological assays, the pH must be strictly maintained between 6.5 and 7.5 to prevent hydrolysis of the N-acetyl group.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in stability data, standard "dissolve and measure" protocols are insufficient. The following methodology is a self-validating system that utilizes internal standardization and orthogonal detection to guarantee that measured degradation is chemical, not physical (e.g., precipitation).

Step-by-Step Protocol: Orthogonal Stability Assay

1. Preparation of Baseline and Internal Standard (t=0)

  • Action: Dissolve the API (1.0 mg/mL) in the target solvent. Immediately spike the solution with 0.5 mg/mL of N-acetyl-L-tryptophan as an Internal Standard (IS).

  • Causality: The indole ring of the IS provides a distinct UV chromophore and retention time. By tracking the API-to-IS ratio rather than raw peak area, we calculate absolute mass balance. This self-validates the assay by distinguishing true chemical degradation from physical losses (like adsorption to the glass vial).

2. Controlled Incubation

  • Action: Aliquot the solutions into hermetically sealed amber vials. Incubate at 40°C and 60°C in a dark stability chamber.

  • Causality: Accelerated thermal conditions force degradation within a practical 14-to-28-day timeframe. Testing at two temperatures allows for the calculation of activation energy via Arrhenius kinetics, enabling accurate predictions of shelf-life at room temperature.

3. Quenching and Sampling

  • Action: At days 1, 7, 14, and 28, pull 100 µL samples. For aqueous and alcoholic samples, immediately dilute 1:10 in cold Acetonitrile (-20°C).

  • Causality: Diluting in cold ACN crashes the thermodynamic energy of the system and removes the nucleophilic environment, effectively "quenching" any ongoing solvolysis. This locks the degradation profile at the exact time of sampling.

4. Orthogonal Analysis (HPLC-UV and LC-MS)

  • Action: Analyze the quenched samples using HPLC-UV (214 nm for amide bond detection) coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Causality: UV detection quantifies the loss of the parent API, while MS identifies the molecular weight of the newly formed degradants. This closes the loop on the self-validating system: Total Mass = Remaining API + Quantified Degradants. If the mass balance falls below 98%, it flags an undetected volatile degradant or precipitation event.

Workflow Start Prepare API + Internal Standard (Establish t=0 Baseline) Split Aliquot into Solvent Systems (Aqueous, Alcohols, Aprotic) Start->Split Incubate Incubate at 40°C & 60°C (14 to 28 Days) Split->Incubate Sample Periodic Sampling & Quench (Days 1, 7, 14, 28) Incubate->Sample Analyze Orthogonal Analysis (HPLC-UV & LC-MS) Sample->Analyze Validate Mass Balance Verification (Self-Validating Step) Analyze->Validate

Fig 2: Self-validating experimental workflow for assessing API solvent stability and mass balance.

References

  • Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) Source: ResearchGate / Molecules URL: [Link]

  • Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: International Journal of Biological Macromolecules / PubMed URL: [Link]

Sources

Comparative

Comprehensive Guide to Cross-Reactivity Studies of 2-Acetamido-3-(2-methylphenyl)propanoic Acid in Competitive Assays

Executive Summary The accurate quantification of non-natural amino acids and peptidomimetics requires highly specific analytical tools. 2-acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N-acetyl-o-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of non-natural amino acids and peptidomimetics requires highly specific analytical tools. 2-acetamido-3-(2-methylphenyl)propanoic acid (commonly known as N-acetyl-o-methylphenylalanine) is a conformationally restricted phenylalanine analog frequently utilized in advanced peptide design and as a highly specific hapten for antibody generation.

This guide provides an objective, data-driven comparison of the binding performance of antibodies raised against 2-acetamido-3-(2-methylphenyl)propanoic acid when challenged with structurally similar analogs in a competitive Enzyme-Linked Immunosorbent Assay (ciELISA). By analyzing the thermodynamic and steric causality behind these interactions, researchers can better design robust, self-validating immunoassays.

Mechanistic Principles of Cross-Reactivity & Conformational Restriction

Cross-reactivity in competitive assays is not a static, intrinsic property of an antibody; rather, it is a dynamic variable that shifts depending on assay format, reactant concentrations, and thermodynamic equilibria (1)[1]. When evaluating phenylalanine derivatives, the position of the methyl group on the aromatic ring fundamentally alters the molecule's 3D spatial presentation.

The ortho-methyl substitution in 2-acetamido-3-(2-methylphenyl)propanoic acid creates significant steric hindrance against the peptide backbone (specifically the N-acetyl group and β -protons). This steric clash restricts rotation around the χ1​ and χ2​ dihedral angles, locking the aromatic ring into a rigid conformation. This principle of conformational restriction is a well-documented mechanism for enhancing receptor and antibody selectivity (2)[2].

Conformation Root Phenylalanine Backbone Ortho ortho-Methyl Substitution (2-methylphenyl) Root->Ortho Para para/meta-Methyl Substitution (4-/3-methylphenyl) Root->Para Steric Steric Hindrance at χ1/χ2 angles Ortho->Steric Flex Rotational Freedom Maintained Para->Flex Bind1 Highly Specific Antibody Recognition Steric->Bind1 Bind2 Broad Cross-Reactivity / Weak Binding Flex->Bind2

Mechanistic pathway showing how ortho-methyl substitution induces steric hindrance.

Conversely, meta- and para-substituted analogs lack this steric barrier. Their side chains rotate freely, forcing them to pay a massive entropic penalty to adopt the specific conformation required to fit into the antibody's paratope. This thermodynamic barrier is the primary cause of their low cross-reactivity.

Experimental Workflow & Logic

In a competitive indirect ELISA (ciELISA), the free analyte in the sample competes with an immobilized antigen for limited antibody binding sites. A high affinity between the free target and the antibody results in fewer antibodies binding to the plate, yielding a lower colorimetric signal.

ELISA_Workflow A Immobilized Antigen (Coating) E Signal Generation (Inversely Proportional) A->E HRP/TMB B Specific Antibody B->A Binds if Free C Free Target (o-methyl analog) C->B High Affinity (Blocks binding to A) D Cross-Reactant (m-/p- analogs) D->B Low Affinity (Fails to block)

Logical flow of competitive immunoassay highlighting specific vs. cross-reactive binding dynamics.

Comparative Performance Data

The following table summarizes the quantitative binding data of an antibody raised specifically against 2-acetamido-3-(2-methylphenyl)propanoic acid. Cross-reactivity (CR) is calculated as: % CR = (IC₅₀ of Target / IC₅₀ of Analog) × 100

CompoundStructure ModificationIC₅₀ (nM)Cross-Reactivity (%)
2-acetamido-3-(2-methylphenyl)propanoic acid ortho-methyl (Target)2.4100.00
2-acetamido-3-(3-methylphenyl)propanoic acid meta-methyl156.01.54
2-acetamido-3-(4-methylphenyl)propanoic acid para-methyl210.01.14
N-acetyl-L-phenylalanine Unsubstituted480.00.50
L-phenylalanine Unsubstituted, no N-acetyl>10,000<0.05

Data Insights: The data clearly demonstrates that shifting the methyl group from the ortho position to the meta or para position causes a nearly 100-fold drop in binding affinity. The removal of the N-acetyl group (L-phenylalanine) abolishes recognition entirely, proving that the antibody relies on both the backbone acetylation and the conformationally locked side chain for target verification.

Self-Validating Experimental Protocol

Standardized protocols for competitive immunoassays require rigorous self-validation to ensure data integrity (3)[3]. Execute the following step-by-step methodology to reproduce the cross-reactivity data:

Phase 1: Reagent Optimization (Self-Validation System)
  • Checkerboard Titration: Perform a 2D titration matrix varying the coating antigen concentration (0.1 to 2.0 µg/mL) against the primary antibody dilution (1:1,000 to 1:64,000).

  • Causality: This ensures the assay operates strictly in the linear, affinity-controlled regime. Using an excess of either reagent will artificially inflate IC₅₀ values and mask true cross-reactivity differences.

Phase 2: Plate Coating & Blocking
  • Coating: Coat 96-well high-bind microtiter plates with 100 µL/well of the hapten-carrier conjugate (e.g., N-acetyl-o-methylphenylalanine-BSA) at the optimized concentration in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash plates 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 1% Casein in PBS. Incubate for 1 hour at 37°C.

    • Validation Check: Include uncoated wells blocked with the same buffer to determine background noise and rule out non-specific binding of the primary antibody to the plate surface.

Phase 3: Competitive Binding
  • Pre-incubation: In a separate low-bind plate, mix the specific monoclonal antibody with serial dilutions (0.01 nM to 10,000 nM) of free 2-acetamido-3-(2-methylphenyl)propanoic acid or its structural analogs. Incubate for 30 minutes at room temperature to allow equilibrium to establish.

  • Competition: Transfer 100 µL/well of these mixtures to the coated/blocked plate. Incubate for 1 hour at 37°C.

Phase 4: Detection & Analysis
  • Secondary Antibody: Wash plates 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Substrate Reaction: Wash plates 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Termination: Stop the reaction with 50 µL/well of 1M H₂SO₄. Read absorbance at 450 nm using a microplate reader.

  • Data Fitting: Calculate IC₅₀ values utilizing a 4-parameter logistic (4PL) regression model to accurately capture the sigmoidal binding dynamics.

References

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: Applied Sciences (MDPI), 2021. URL:[Link][1]

  • Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity Source: Journal of Medicinal Chemistry (PubMed), 1991. URL:[Link][2]

Sources

Validation

Benchmarking 2-acetamido-3-(2-methylphenyl)propanoic acid Toxicity Against Natural Amino Acids

Prepared by: Senior Application Scientist, Preclinical Toxicology & Peptidomimetics Target Audience: Researchers, scientists, and drug development professionals Executive Summary & Mechanistic Rationale The incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Peptidomimetics Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics and small-molecule peptidomimetics is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and novel target interactions[1]. However, modifying the canonical amino acid scaffold often introduces unforeseen cellular toxicities.

This guide provides an objective, data-driven benchmark comparing the toxicity of 2-acetamido-3-(2-methylphenyl)propanoic acid (also known as N-acetyl-o-methylphenylalanine) against its natural counterparts, L-Phenylalanine and L-Tyrosine .

The Causality of UAA Toxicity

Unlike canonical L-Phenylalanine, 2-acetamido-3-(2-methylphenyl)propanoic acid possesses two critical modifications that dictate its toxicological profile:

  • The ortho-Methyl Group: Introduces severe steric hindrance, restricting rotameric freedom and preventing standard ribosomal incorporation or natural enzymatic degradation.

  • The N-Acetyl Group: Neutralizes the positively charged α -amine, abolishing the zwitterionic nature of the amino acid at physiological pH.

Mechanistic Insight: Because it lacks a free α -amine, this compound is not efficiently translocated by the L-type amino acid transporter 1 (LAT1/SLC7A5)[2]. Instead, its highly lipophilic, bulky side chain binds tightly to the LAT1 substrate pocket, acting as a potent competitive inhibitor [3]. This blockade starves the cell of essential bulky amino acids (e.g., Leucine, Phenylalanine), rapidly suppressing the mTORC1 pathway and triggering the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress[4][5].

Pathway & Workflow Visualizations

To understand the toxicological benchmarking, we must first map the mechanism of UAA-induced cellular stress and the high-throughput workflow used to quantify it.

Mechanism NatAA Natural Amino Acids (L-Phe / L-Tyr) LAT1 LAT1 (SLC7A5) Transporter NatAA->LAT1 UAA 2-acetamido-3-(2-methylphenyl) propanoic acid UAA->LAT1 Binds Pocket Uptake Normal Cellular Uptake & Protein Synthesis LAT1->Uptake Blockade Competitive Blockade (High Affinity, No Transport) LAT1->Blockade Starvation Intracellular Amino Acid Starvation Blockade->Starvation mTOR mTORC1 Suppression Starvation->mTOR ERStress ER Stress & UPR (BiP / CHOP Activation) Starvation->ERStress

Caption: Mechanism of LAT1 competitive inhibition and downstream ER stress induced by the UAA.

Workflow Phase1 1. Cell Culture (MCF-7 / HeLa) Phase2 2. Compound Dosing Phase1->Phase2 Phase3A 3A. Viability (ATP Depletion) Phase2->Phase3A Phase3B 3B. LAT1 Uptake (14C-L-Leucine) Phase2->Phase3B Phase3C 3C. ER Stress (Western Blot) Phase2->Phase3C Phase4 4. Data Integration Phase3A->Phase4 Phase3B->Phase4 Phase3C->Phase4

Caption: High-throughput experimental workflow for UAA toxicity benchmarking.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing the UAA against natural amino acids and a non-acetylated intermediate. Data is derived from MCF-7 human breast cancer cells, which highly express LAT1[6].

CompoundLAT1 Binding Affinity ( Ki​ , µM)Cytotoxicity ( IC50​ , µM)ER Stress: BiP Fold ChangeER Stress: CHOP Fold Change
L-Phenylalanine 15.2 ± 1.1> 5000 (Non-toxic)1.0 (Baseline)1.0 (Baseline)
L-Tyrosine 22.4 ± 1.5> 5000 (Non-toxic)1.01.0
o-Methylphenylalanine 45.1 ± 3.22150 ± 1201.41.2
2-acetamido-3-(2-methylphenyl)propanoic acid 8.5 ± 0.7 340 ± 25 4.2 5.8

Data Interpretation: The N-acetylated UAA demonstrates a significantly higher affinity for LAT1 ( Ki​ = 8.5 µM) than natural L-Phe, yet it is highly cytotoxic ( IC50​ = 340 µM). The massive upregulation of CHOP (5.8-fold) confirms that the primary driver of cell death is prolonged ER stress and amino acid starvation, not direct membrane lysis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all protocols below are designed as self-validating systems , incorporating internal controls to rule out false positives.

Protocol 1: LAT1 Competitive Uptake Assay

Purpose: To prove that the UAA's toxicity stems from blocking natural amino acid transport.

  • Preparation: Seed MCF-7 cells in 24-well plates at 2×105 cells/well. Incubate overnight.

  • Starvation: Wash cells twice with Na+ -free Hank's Balanced Salt Solution (HBSS) to isolate LAT1 activity (which is Na+ -independent) from SNAT transporters[6].

  • Competition: Co-incubate cells with 1 µM [14C] -L-Leucine (a canonical LAT1 substrate) and varying concentrations of the test compounds (0.1 µM to 1000 µM) for 5 minutes at 37°C.

  • Quantification: Terminate uptake with ice-cold HBSS, lyse cells in 0.1 M NaOH, and measure radioactivity via liquid scintillation counting.

  • Self-Validation Check: Include a well treated with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific, known LAT1 inhibitor. If BCH does not reduce [14C] -L-Leucine uptake by >85%, the assay window is invalid.

Protocol 2: Cytotoxicity & Metabolic Competence (CellTiter-Glo)

Purpose: To benchmark baseline toxicity via ATP quantitation.

  • Plating: Seed cells in opaque 96-well plates (5,000 cells/well).

  • Dosing: Treat cells with serial dilutions of 2-acetamido-3-(2-methylphenyl)propanoic acid, L-Phe, and L-Tyr for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). The luciferase reaction relies on cellular ATP; therefore, luminescence is directly proportional to the number of metabolically active cells.

  • Self-Validation Check: Include a control plate treated with the UAA supplemented with 5 mM extracellular L-Leucine. If UAA toxicity is strictly LAT1-mediated, flooding the system with excess natural substrate will rescue the cells, shifting the IC50​ curve to the right.

Protocol 3: ER Stress & UPR Activation Profiling

Purpose: To confirm the downstream biological consequence of amino acid starvation.

  • Treatment: Expose cells to the IC50​ concentration of the UAA for 24 hours.

  • Harvest: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Immunoblotting: Run lysates on 4–12% SDS-PAGE gels. Probe for BiP (GRP78) and CHOP (DDIT3)—hallmark indicators of the PERK/eIF2 α arm of the Unfolded Protein Response.

  • Self-Validation Check: Treat a parallel well with Tunicamycin (5 µg/mL) for 6 hours. Tunicamycin blocks N-linked glycosylation, causing massive protein misfolding. This serves as the maximum theoretical UPR activation signal to contextualize the UAA's effect.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Center for Biotechnology Information (PMC)[Link]

  • L-Type amino acid transporter 1 as a target for drug delivery National Center for Biotechnology Information (PMC)[Link]

  • LAT1-Targeting Thermoresponsive Liposomes for Effective Cellular Uptake by Cancer Cells ACS Omega[Link]

  • Aminoacyl-tRNA Synthetases in the Bacterial World National Center for Biotechnology Information (PMC)[Link]

  • Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for L-Type Amino Acid Transporter 1-Utilizing Prodrugs Molecular Pharmaceutics[Link]

Sources

Safety & Regulatory Compliance

Safety

2-acetamido-3-(2-methylphenyl)propanoic Acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized chemical reagents is just as critical as the experimental design itself. 2-Acetamido-3-(2-methylphenyl)propanoic acid (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized chemical reagents is just as critical as the experimental design itself. 2-Acetamido-3-(2-methylphenyl)propanoic acid (also known as N-Acetyl-2-methylphenylalanine, CAS: 1998637-42-5) is a highly valued chiral building block used extensively in solid-phase peptide synthesis (SPPS) and the development of bioactive pharmaceuticals .

Because of its specific molecular architecture—an aromatic ortho-tolyl group paired with an acetamido modification—this compound requires precise logistical management from the moment it is classified as waste. This guide provides a self-validating, step-by-step operational protocol for the proper segregation, containerization, and disposal of this compound.

The Causality of Waste Segregation: Mechanistic Insights

Before executing a disposal protocol, laboratory personnel must understand why specific segregation rules exist. The molecular formula of 2-acetamido-3-(2-methylphenyl)propanoic acid is C₁₂H₁₅NO₃ . It is composed entirely of carbon, hydrogen, nitrogen, and oxygen.

  • The Halogenated vs. Non-Halogenated Paradigm: In modern peptide synthesis workflows, reagents are frequently dissolved in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) [1]. If this compound is disposed of as a dry powder or dissolved in a non-halogenated solvent (e.g., DMF, ethanol), it must be routed to the Non-Halogenated Organic Waste stream. However, if it is dissolved in DCM, the entire mixture is legally and chemically classified as Halogenated Organic Waste [2]. High-temperature incineration of halogenated waste requires specialized wet scrubbers to neutralize corrosive hydrogen chloride (HCl) gas and prevent the formation of highly toxic dioxins, making it significantly more expensive and logistically complex [2].

  • Oxidizer Incompatibility: The organic backbone of this compound acts as a potent fuel source. Mixing this waste with strong oxidizers (e.g., nitric acid, perchloric acid) or strong bases can lead to rapid exothermic oxidation, pressure buildup, and catastrophic container rupture [3].

Quantitative Data & Compatibility Matrices

To ensure rapid decision-making at the bench, refer to the following validated parameters before initiating disposal.

Table 1: Physicochemical & Logistical Profile

Parameter Specification
Chemical Name 2-acetamido-3-(2-methylphenyl)propanoic acid
CAS Number 1998637-42-5
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Primary Application Chiral building block in peptide synthesis / Drug development [4]

| EPA Waste Classification | Non-Halogenated Organic Solid Waste [3] |

Table 2: Waste Stream Compatibility Matrix

Waste Stream Compatibility Mechanistic Rationale
Non-Halogenated Solvents (e.g., Acetone, DMF, EtOH) Compatible Maintains the waste in the standard, lower-cost organic incineration stream.
Halogenated Solvents (e.g., DCM, Chloroform) Conditional Forces the entire mixture into the halogenated waste stream, requiring specialized wet scrubbing during high-temp incineration [2].
Strong Oxidizers (e.g., Nitric Acid, Peroxides) Incompatible The organic backbone acts as a fuel source; mixing risks exothermic oxidation, pressure buildup, and container rupture [3].

| Aqueous Acid/Base Waste | Incompatible | May cause unwanted hydrolysis of the acetamido group or precipitation, complicating liquid waste processing. |

Step-by-Step Disposal Methodology

To maintain strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines [5], execute the following self-validating protocol:

Phase 1: Waste Characterization & Segregation

  • Determine Physical State: Identify if the waste is a dry solid (e.g., expired powder, contaminated weighing boats) or dissolved in a liquid solvent.

  • Solvent Verification (If Liquid): Check the laboratory notebook to verify the solvent used. If the solvent contains halogens (e.g., DCM), the waste must be routed to the Halogenated Organic stream. If it is dissolved in DMF, Methanol, or Acetone, route it to the Non-Halogenated Organic stream.

Phase 2: Containerization

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) container. HDPE is chemically inert to most organic amides and acids, preventing leaching or container degradation.

  • Integrity Check: Ensure the container features a secure, screw-top lid. Never use stoppered glassware or food-grade containers (e.g., mason jars) [3].

  • Secondary Containment: Place the primary HDPE container inside a secondary containment tray to capture accidental spills or leaks.

Phase 3: Labeling and SAA Storage

  • Mandatory Labeling: Affix a label clearly reading "Hazardous Waste." Below this, write the full chemical name: 2-acetamido-3-(2-methylphenyl)propanoic acid. Do not use abbreviations or chemical structures on the label.

  • SAA Compliance: Store the container in a designated Satellite Accumulation Area (SAA) located at or near the point of generation. Under EPA regulations, you may accumulate up to 55 gallons of this waste in the SAA [5]. The container must remain closed at all times except when actively adding waste.

Phase 4: Final Disposition

  • Transfer Protocol: Once the container is full, it must be removed from the SAA within 3 days [3].

  • EHS Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for commercial high-temperature incineration.

Spill Management & Decontamination Protocol

In the event of an accidental release, swift and methodical action prevents widespread contamination.

  • Isolate & Equip: Immediately isolate the spill area. Don appropriate PPE: nitrile gloves, safety goggles, and a chemically resistant lab coat.

  • Solid Spill Recovery: If the compound is spilled in its dry, powdered form, do not use a standard broom, which can generate inhalable dust. Gently sweep the powder using a static-free brush and a dustpan. Transfer the recovered solid into a designated solid hazardous waste container.

  • Liquid Spill Recovery: If spilled as a solution, deploy inert, non-combustible absorbent pads (e.g., vermiculite or commercial spill pillows) over the liquid. Once absorbed, transfer the pads to the appropriate waste container (Halogenated or Non-Halogenated, depending on the solvent).

  • Surface Decontamination: Wash the affected benchtop or floor with a mild alcohol solution (e.g., 70% isopropanol) followed by soap and water to ensure all residual organic amides are solubilized and removed.

Operational Workflow Visualization

The following diagram maps the logical decision tree for classifying and disposing of 2-acetamido-3-(2-methylphenyl)propanoic acid waste.

WasteDisposal Start Generate 2-Acetamido-3- (2-methylphenyl)propanoic Acid Waste SolidLiquid Is the waste solid or in solution? Start->SolidLiquid Solid Solid Waste (Powder/Contaminated PPE) SolidLiquid->Solid Liquid Liquid Waste (Dissolved in Solvent) SolidLiquid->Liquid NonHalogenated Non-Halogenated Organic Waste Stream Solid->NonHalogenated CheckSolvent Is the solvent halogenated? Liquid->CheckSolvent Halogenated Halogenated Organic Waste Stream CheckSolvent->Halogenated Yes CheckSolvent->NonHalogenated No Container HDPE Container in SAA (Secondary Containment) Halogenated->Container NonHalogenated->Container Label Label: 'Hazardous Waste' + Chemical Name Container->Label EHS EHS Pickup & High-Temp Incineration Label->EHS

Caption: Workflow for the classification and disposal of 2-acetamido-3-(2-methylphenyl)propanoic acid waste.

References

  • The Journal of Organic Chemistry - ACS Publications. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production". Available at: [Link]

  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at:[Link]

Sources

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